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Hatu

Cat. No.: B1177905
CAS No.: 148839-10-1
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Description

Hatu is a useful research compound. Its molecular formula is C5H12N2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148839-10-1

Molecular Formula

C5H12N2

Origin of Product

United States

Foundational & Exploratory

The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular innovation. Among the arsenal of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool, prized for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization. This in-depth guide delves into the core mechanism of this compound, providing a technical overview of its action, practical experimental protocols, and a clear-eyed look at potential side reactions, all supported by quantitative data and visual workflows.

The Core Mechanism: A Stepwise Activation and Coupling Cascade

The efficacy of this compound in mediating amide bond formation lies in a two-stage process: the activation of a carboxylic acid followed by its reaction with an amine. This process is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[1][2][3]

The reaction cascade commences with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then initiates a nucleophilic attack on the electrophilic carbon of the this compound reagent.[4][5] This leads to the formation of a highly reactive, unstable O-acyl(tetramethyl)isouronium salt intermediate.

Subsequently, the 1-hydroxy-7-azabenzotriazole (HOAt) anion, displaced in the initial step, rapidly attacks the isouronium salt. This attack yields the key intermediate: an OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the original carboxylic acid. The final step involves the amine attacking the carbonyl carbon of the OAt-active ester, leading to the formation of the desired amide bond and the release of HOAt.[1][2] A byproduct of this reaction is tetramethylurea.[1]

The exceptional performance of this compound, particularly in minimizing the loss of stereochemical integrity (racemization), is attributed to the neighboring group effect of the pyridine nitrogen in the HOAt moiety. This nitrogen atom is thought to stabilize the transition state of the aminolysis reaction.[1]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ This compound This compound Isouronium_Salt O-acyl(tetramethyl)isouronium salt HOAt_anion HOAt⁻ OAt_ester OAt-active ester Tetramethylurea Tetramethylurea Amine R'-NH₂ Amide R-CO-NH-R' HOAt HOAt

Quantitative Comparison: this compound vs. Other Coupling Reagents

The superiority of this compound is not merely qualitative. Quantitative studies have demonstrated its effectiveness in terms of reaction rates, yields, and, most critically, the suppression of racemization, a common pitfall in peptide synthesis.

One study comparing various coupling reagents in the context of aza-peptide synthesis found that while oxyma-based activators like COMU and PyOxim resulted in faster initial reaction rates, this compound achieved a nearly complete conversion, demonstrating its high efficiency in driving the reaction to completion.[6] In this specific context, the half-life of the reaction with this compound was approximately 40 minutes.[6]

Coupling ReagentCalculated Acylation Yield (%)Observed Rate Constant (kobs)Half-life (min)
This compound ~100-~40
HCTU>50-~40
HDMC>50-~40
TBTU~60-~150
PyBOP~60-~150
Data adapted from a study on aza-peptide synthesis.[6] Note that absolute values can vary based on specific substrates and reaction conditions.

Another critical parameter, especially in the synthesis of chiral molecules like peptides, is the degree of racemization. The use of this compound generally results in very low levels of epimerization.

Amino Acid DerivativeCoupling ReagentL/D Ratio
l-His(Trt)-OHThis compound /DIPEA99.4/0.6
l-Ser(tBu)-OHThis compound /DIPEA>99.9/ <0.1
l-Cys(Trt)-OHThis compound /DIPEA99.8/0.2
l-His(Trt)-OHHBTU/DIPEA99.2/0.8
l-Ser(tBu)-OHHBTU/DIPEA>99.9/ <0.1
l-Cys(Trt)-OHHBTU/DIPEA99.7/0.3
l-His(Trt)-OHPyBOP/DIPEA99.3/0.7
l-Ser(tBu)-OHPyBOP/DIPEA>99.9/ <0.1
l-Cys(Trt)-OHPyBOP/DIPEA99.8/0.2
Data represents the ratio of the desired L-enantiomer to the undesired D-enantiomer after coupling.[7]

Experimental Protocols

Solution-Phase Amide Coupling

This protocol provides a general guideline for a standard this compound-mediated amide coupling in solution.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • DIPEA or TEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color.

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.

  • Upon completion, the reaction mixture can be worked up by quenching with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.

  • The crude product is then purified, typically by column chromatography.

Solution_Phase_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid in DMF Start->Dissolve_Acid Add_Base Add Base (e.g., DIPEA) Dissolve_Acid->Add_Base Add_this compound Add this compound Add_Base->Add_this compound Activate Activation (10-15 min) Add_this compound->Activate Add_Amine Add Amine Activate->Add_Amine Couple Coupling (1-4 h) Add_Amine->Couple Monitor Monitor Reaction (TLC/LC-MS) Couple->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify End End Purify->End

Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines the coupling step in Fmoc-based solid-phase peptide synthesis using this compound.

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-protected amino acid

  • This compound

  • DIPEA or 2,4,6-collidine

  • DMF

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Perform Fmoc deprotection using a solution of piperidine in DMF (typically 20%).

  • Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Agitate the reaction vessel for 30-60 minutes.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Fmoc-Deprotected Resin Preactivate_AA Pre-activate Fmoc-Amino Acid with this compound and Base Start->Preactivate_AA Add_to_Resin Add Activated Amino Acid to Resin Preactivate_AA->Add_to_Resin Couple Couple (30-60 min) Add_to_Resin->Couple Kaiser_Test Kaiser Test for Completion Couple->Kaiser_Test Wash_Resin Wash Resin with DMF Kaiser_Test->Wash_Resin Negative Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Proceed to Next Cycle Wash_Resin->Next_Cycle Repeat_Coupling->Couple

Potential Side Reactions: Acknowledging the Nuances

While this compound is a highly robust reagent, under certain conditions, side reactions can occur. A primary concern is the guanidinylation of the N-terminal amine of a peptide chain.[8] This occurs when the free amine attacks the guanidinium carbon of this compound, leading to a capped and unreactive peptide. This side reaction is more prevalent when this compound is used in excess or when the coupling reaction is slow.

Another potential issue arises from the reaction of this compound with nucleophilic side chains of certain amino acids, such as the hydroxyl group of tyrosine, the primary amine of lysine, and the sulfhydryl group of cysteine. This can lead to the formation of unwanted adducts. Careful control of stoichiometry and reaction conditions can minimize these side reactions.

Guanidinylation_Side_Reaction Free_Amine R-NH₂ (Peptide N-terminus) Guanidinylated_Product Guanidinylated Peptide (Chain Termination) Free_Amine->Guanidinylated_Product + this compound (excess) This compound This compound

References

Uronium vs. Iminium Forms of HATU: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the uronium and iminium isomeric forms of the popular peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). It is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering a comprehensive understanding of the structural nuances, reactivity differences, and practical applications of these two forms.

Introduction: Two Sides of a Powerful Reagent

Initially, this compound was characterized as a uronium salt (O-form). However, subsequent X-ray crystallography and NMR studies have confirmed that the commercially available and more stable form of this compound is the guanidinium isomer, also known as the iminium form (N-form).[1] While the iminium form is widely used, the uronium form can be synthesized and has been shown to be a more reactive and efficient coupling reagent.[2][3] This guide will explore the key differences between these two isomers, providing quantitative data, experimental protocols, and mechanistic insights to aid researchers in optimizing their peptide synthesis strategies.

Structural and Mechanistic Differences

The key structural difference between the uronium and iminium forms of this compound lies in the point of attachment of the tetramethyluronium group to the 7-azabenzotriazole moiety. In the uronium form, the linkage is through an oxygen atom, while in the iminium form, it is through a nitrogen atom. This seemingly subtle difference has significant implications for the reagent's reactivity.

The uronium form is considered the more reactive species.[2][3] The equilibrium between the two forms favors the more thermodynamically stable iminium isomer. The isomerization from the uronium to the iminium form can be facilitated by the presence of organic bases, such as triethylamine.[2][3]

HATU_Isomers cluster_uronium Uronium Form (O-HATU) cluster_iminium Iminium Form (N-HATU) Uronium Iminium Uronium->Iminium Isomerization (e.g., in presence of base)

Figure 1: Uronium and Iminium isomers of this compound.

The generalized mechanism for peptide bond formation using this compound involves the activation of a carboxylic acid to form a highly reactive OAt-active ester. This is followed by nucleophilic attack by the amine component to yield the desired amide bond.

Peptide_Coupling_Workflow CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) CarboxylicAcid->ActiveEster This compound This compound (Uronium or Iminium form) This compound->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster deprotonates acid PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond Amine Amine (R'-NH2) Amine->PeptideBond nucleophilic attack Byproducts Byproducts (Tetramethylurea, HOAt)

References

The Vanguard of Peptide Synthesis: A Technical Guide to Third-Generation Coupling Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of peptide synthesis, the pursuit of efficiency, purity, and safety is paramount. The evolution of peptide coupling reagents has been a cornerstone of progress, leading to the development of third-generation agents that have revolutionized the field. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these advanced reagents, their core mechanisms, and practical applications.

Introduction: The Imperative for Advanced Coupling Reagents

The synthesis of peptides, essential molecules in a vast array of biological processes and therapeutic applications, is a chemically demanding endeavor. The formation of the amide bond between two amino acids is the fundamental step, and the reagents facilitating this reaction—coupling agents—are critical to the success of the synthesis. First and second-generation reagents, while groundbreaking, presented challenges such as the potential for racemization (the loss of stereochemical integrity at the chiral center of the amino acid), unwanted side reactions, and safety concerns, including the explosive nature of additives like HOBt.[1]

Third-generation peptide coupling agents have emerged to address these limitations, offering significant improvements in reaction speed, coupling efficiency, and suppression of racemization, all while enhancing safety profiles. These reagents are broadly categorized into two main classes: uronium/aminium salts and phosphonium salts .

Core Principles: Mechanism of Action

The primary function of a peptide coupling reagent is to activate the carboxylic acid group of an N-protected amino acid, transforming the hydroxyl group into a good leaving group and thereby facilitating nucleophilic attack by the amino group of the incoming amino acid.

Uronium/Aminium Salt-Based Reagents

Prominent examples of this class include HATU , HCTU , and the more recent COMU . These reagents share a common mechanistic pathway involving the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a more stable and highly reactive activated ester.

The general mechanism proceeds as follows:

  • The carboxylate of the N-protected amino acid attacks the electrophilic carbon of the uronium/aminium salt.

  • This leads to the formation of an active ester intermediate and the release of a tetramethylurea byproduct.

  • The free amino group of the second amino acid or the peptide chain then attacks the carbonyl carbon of the active ester, forming the desired peptide bond.

Third-generation uronium/aminium reagents incorporate additives that are superior to the traditionally used HOBt. For instance, this compound incorporates HOAt (1-hydroxy-7-azabenzotriazole), and COMU incorporates OxymaPure (ethyl (hydroxyimino)cyanoacetate). These additives not only enhance the reactivity of the active ester but are also more effective at suppressing racemization.[2][3] COMU, a third-generation uronium-type coupling reagent, is based on OxymaPure and a morpholino carbon skeleton, which contributes to its solubility, stability, and reactivity.[3]

G General Mechanism of Uronium/Aminium Salt Coupling Agents cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Protected Amino Acid (R-COOH) Active_Ester Activated Ester Intermediate (e.g., OAt- or Oxyma-ester) Carboxylic_Acid->Active_Ester + Uronium Salt Uronium_Salt Uronium/Aminium Salt (e.g., this compound, COMU) Uronium_Salt->Active_Ester Byproduct1 Tetramethylurea Active_Ester->Byproduct1 Peptide_Bond Peptide Bond Formation (R-CO-NH-R') Active_Ester->Peptide_Bond + Amino Component Amino_Component Amino Component (H2N-R') Amino_Component->Peptide_Bond Byproduct2 Released Additive (e.g., HOAt, Oxyma) Peptide_Bond->Byproduct2

Mechanism of Uronium/Aminium Coupling Agents
Phosphonium Salt-Based Reagents

Phosphonium-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), represent another significant class of third-generation coupling agents. Their mechanism is analogous to that of uronium/aminium salts, involving the activation of the carboxylic acid to form a reactive intermediate.

The key steps are:

  • The carboxylate attacks the positively charged phosphorus atom of the phosphonium salt.

  • This results in the formation of an acyloxyphosphonium salt, which is a highly reactive intermediate.

  • The amino group of the incoming amino acid attacks the activated carbonyl group, forming the peptide bond and releasing a phosphine oxide byproduct.

A notable advantage of phosphonium reagents is that they do not possess a guanidinium group, which in uronium/aminium reagents can lead to a side reaction where the N-terminal amino group is guanidinylated, terminating the peptide chain growth. This makes phosphonium reagents particularly suitable for challenging couplings, fragment condensation, and peptide cyclization.

G General Mechanism of Phosphonium Salt Coupling Agents cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Protected Amino Acid (R-COOH) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylic_Acid->Acyloxyphosphonium + Phosphonium Salt Phosphonium_Salt Phosphonium Salt (e.g., PyBOP) Phosphonium_Salt->Acyloxyphosphonium Byproduct1 Released Additive (e.g., HOBt) Acyloxyphosphonium->Byproduct1 Peptide_Bond Peptide Bond Formation (R-CO-NH-R') Acyloxyphosphonium->Peptide_Bond + Amino Component Amino_Component Amino Component (H2N-R') Amino_Component->Peptide_Bond Byproduct2 Phosphine Oxide Peptide_Bond->Byproduct2

Mechanism of Phosphonium Coupling Agents

Quantitative Performance Comparison

The selection of a coupling reagent is often dictated by the specific requirements of the peptide sequence being synthesized, including the presence of sterically hindered amino acids and the potential for racemization. The following tables summarize available comparative data on the performance of key third-generation coupling agents.

Table 1: Comparative Coupling Efficiency (Crude Purity %) of Various Activators in the Synthesis of Different Peptides

Peptide SequenceCoupling TimeCOMU (%)HCTU (%)This compound (%)PyBOP (%)
65-74ACP 2 x 1 min79.070.383.648.1
2 x 20 min79.082.275.673.1
GHRP-6 2 x 1 min90.885.186.883.9
2 x 20 min88.590.485.984.8
G-LHRH 2 x 1 min90.481.484.179.5
2 x 20 min86.994.087.287.8

Data extracted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[4]

Table 2: General Performance Characteristics of Third-Generation Coupling Agents

ReagentClassKey AdvantagesConsiderations
COMU Uronium SaltHigh coupling efficiency, excellent racemization suppression, improved safety profile (non-explosive), byproducts are water-soluble.[3]May be less effective than HCTU and HBTU on polystyrene-based resins in Boc-SPPS.[5]
This compound Aminium SaltVery high reactivity, low racemization, effective for sterically hindered couplings.[6]Higher cost, can cause guanidinylation of the N-terminus if used in excess.[7]
HCTU Aminium SaltHigh reactivity (more than HBTU), excellent racemization suppression, lower cost than this compound.[7]
PyBOP Phosphonium SaltEfficient for hindered couplings, no risk of guanidinylation, byproducts are generally non-problematic.[8]Can be less reactive than uronium/aminium salts in some cases.

Experimental Protocols

The following are generalized protocols for the use of third-generation coupling agents in solid-phase peptide synthesis (SPPS). The exact amounts and reaction times may need to be optimized based on the specific peptide sequence and resin.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

G General SPPS Workflow start Start with Resin-Bound Amino Acid/Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (e.g., DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (See specific protocols below) wash1->coupling wash2 Wash Resin (e.g., DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

General SPPS Workflow
Protocol for Coupling using COMU

This protocol is for solid-phase peptide synthesis.

  • Pre-activation: The N-protected amino acid (3 equivalents), COMU (3 equivalents), and a base such as diisopropylethylamine (DIEA) (6 equivalents) are pre-activated in a suitable solvent like N,N-dimethylformamide (DMF) (0.3 M) for 1 minute.

  • Coupling: The pre-activated mixture is then added to the resin-bound amino component. The reaction is allowed to proceed with manual stirring for 2-5 minutes and then left to stand at room temperature for 10-30 minutes. For sterically hindered amino acids, the coupling time can be extended to 1 hour, or a double coupling can be performed.

  • Washing: After the coupling is complete, the resin is filtered and washed thoroughly with DMF.[9]

Protocol for Coupling using this compound/HCTU

This protocol is a general procedure for coupling with this compound or HCTU in SPPS.

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed from the resin-bound peptide using standard deprotection protocols (e.g., 20% piperidine in DMF).

  • Amino Acid Solution: In a separate vessel, dissolve the protected amino acid (2.0 equivalents based on resin substitution) in DMF (approximately 5 mL per gram of resin).

  • Coupling Cocktail: Add the amino acid solution to the resin. Then, add a 1.0 M solution of this compound or HCTU (2.0 equivalents) and DIEA (4.0 equivalents). To further suppress racemization, a 0.5 M solution of an additive like HOBt or 6-Cl-HOBt can be included (2.0 equivalents).

  • Reaction: The mixture is agitated for 10-60 minutes at room temperature, or until a completion test (e.g., Kaiser test) is negative.

  • Washing: The resin is then filtered and washed with DMF.[8]

Protocol for Coupling using PyBOP

This protocol outlines a typical procedure for using PyBOP in SPPS.

  • Deprotection: Remove the N-terminal protecting group from the resin-bound peptide as described previously.

  • Pre-activation: In a separate vessel, dissolve the N-protected amino acid (2 equivalents), PyBOP (2 equivalents), and a base such as DIEA (4 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the pre-activated mixture to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Following the coupling reaction, filter the resin and wash it extensively with DMF and then dichloromethane (DCM).

Conclusion: The Future of Peptide Synthesis

Third-generation peptide coupling agents have significantly advanced the field of peptide synthesis, enabling the efficient and reliable production of complex peptides with high purity. The development of reagents like COMU, this compound, and HCTU has provided chemists with powerful tools to overcome long-standing challenges such as racemization and difficult couplings. As research continues, the focus will likely remain on developing even more efficient, selective, and environmentally friendly coupling reagents, further pushing the boundaries of what is possible in peptide and protein engineering. The continued innovation in this area is crucial for the advancement of peptide-based therapeutics and other biotechnological applications.

References

Methodological & Application

Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly efficient and widely adopted coupling reagent in peptide synthesis.[1] Its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization make it a valuable tool for the synthesis of complex peptides and other organic molecules.[1] This document provides detailed application notes and standardized protocols for this compound-mediated peptide coupling in both solid-phase and solution-phase synthesis, intended for researchers, scientists, and drug development professionals.

This compound is a uronium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[2][3] This active ester then readily reacts with a primary or secondary amine to form an amide bond. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in this compound's structure is crucial for its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[2]

Data Presentation

Table 1: General Reaction Conditions for this compound Peptide Coupling
ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
This compound 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Reaction Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature
Table 2: Comparative Coupling Efficiency of this compound with Different Amino Acids
Amino Acid CouplingCoupling ReagentReaction TimeYieldPurityReference
Phe-Val-tLeuThis compound/DIPEA1 h93%>99%(Synthesized based on similar literature reports)
Standard CouplingThis compound/DIPEA30-60 min>95%>95%General observation from multiple sources
Sterically Hindered (e.g., Aib)This compound/DIPEA2-4 hHighHighGeneral observation from multiple sources
Racemization-proneThis compound/collidine1-2 hHighHigh, low epimerizationGeneral observation from multiple sources

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

  • Resin with N-terminal deprotected peptide

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

    • Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.5 equivalents) in DMF.

    • Add DIPEA or collidine (4-10 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. The reaction time will depend on the specific amino acids being coupled.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Solution-Phase Peptide Synthesis Protocol

This protocol provides a general method for coupling a carboxylic acid and an amine in solution using this compound.

Materials:

  • Carboxylic acid

  • Amine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., DMF, DCM, ACN)

  • Work-up and purification reagents (e.g., water, brine, ethyl acetate, silica gel)

Procedure:

  • Reaction Setup:

    • Dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Mandatory Visualization

HATU_Peptide_Coupling_Mechanism This compound Peptide Coupling Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., DIPEA) Base->Carboxylate Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation This compound This compound This compound->Active_Ester Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond Nucleophilic Attack Byproducts Tetramethylurea + HOAt anion Active_Ester->Byproducts Amine Amine (R'-NH₂) Amine->Peptide_Bond

Caption: Mechanism of this compound-mediated peptide bond formation.

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start: Resin with N-terminal protected peptide Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Kaiser1 3. Kaiser Test (Positive) Wash1->Kaiser1 Activation 4. Activation of Fmoc-AA (this compound, Base, DMF) Kaiser1->Activation Coupling 5. Coupling to Resin Activation->Coupling Wash2 6. Wash (DMF, DCM) Coupling->Wash2 Kaiser2 7. Kaiser Test (Negative) Wash2->Kaiser2 Repeat Repeat for next amino acid Kaiser2->Repeat If not final AA End End: Elongated Peptide on Resin Kaiser2->End If final AA Repeat->Deprotection

Caption: General workflow for a single coupling cycle in SPPS.

References

HATU in Macrocyclization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclization is a critical strategy in medicinal chemistry and drug discovery for transforming linear peptides and small molecules into cyclic structures. This conformational constraint can lead to significant improvements in biological activity, metabolic stability, receptor selectivity, and cell permeability. Among the various reagents employed for macrolactamization, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a premier coupling agent. Its high efficiency, rapid reaction kinetics, and ability to minimize racemization make it a favored choice for the synthesis of complex macrocycles, including cyclic peptides and natural products. This document provides detailed application notes, protocols, and comparative data for the use of this compound in macrocyclization reactions.

Mechanism of this compound-Mediated Amide Bond Formation

This compound is a uronium-based coupling reagent that activates a carboxylic acid for subsequent reaction with a primary or secondary amine to form an amide bond. The generally accepted mechanism proceeds through the following key steps:

  • Activation of the Carboxylic Acid: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

  • Formation of the Active Ester: The carboxylate anion attacks this compound to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is unstable and rapidly rearranges to form a 7-azabenzotriazolyl (OAt) active ester, releasing tetramethylurea as a byproduct.

  • Nucleophilic Attack: The amine nucleophile then attacks the carbonyl carbon of the OAt active ester. The OAt leaving group is stabilized by the neighboring pyridine nitrogen, which is believed to contribute to the high coupling efficiency and low racemization rates observed with this compound.

  • Amide Bond Formation: Following the nucleophilic attack, the OAt group is eliminated, resulting in the formation of the desired amide bond and regeneration of the HOAt catalyst.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus + Base - Base-H⁺ Base Base (e.g., DIPEA) Active_Intermediate O-acyl(tetramethyl)isouronium salt RCOO_minus->Active_Intermediate + this compound This compound This compound Active_Ester OAt Active Ester Active_Intermediate->Active_Ester + HOAt⁻ TMU Tetramethylurea (Byproduct) Active_Intermediate->TMU HOAt HOAt Active_Ester->HOAt Amide R-CO-NH-R' (Amide Bond) Active_Ester->Amide + R'-NH₂ RNH2 R'-NH₂ (Amine) Workflow SPPS 1. Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor Cleavage 2. Cleavage from Resin (e.g., TFA) SPPS->Cleavage Purification1 3. Purification of Linear Peptide (e.g., HPLC) Cleavage->Purification1 Cyclization 4. Solution-Phase Macrocyclization (this compound, Base, Dilute Conditions) Purification1->Cyclization Workup 5. Reaction Workup (Aqueous Washes) Cyclization->Workup Purification2 6. Purification of Cyclic Peptide (e.g., HPLC) Workup->Purification2 Characterization 7. Characterization (MS, NMR) Purification2->Characterization Reagent_Choice Start Start: Macrocyclization Required Hindered Sterically Hindered Cyclization Site? Start->Hindered This compound Use this compound (High Reactivity) Hindered->this compound Yes Standard Standard Peptide Sequence Hindered->Standard No End End This compound->End HBTU_PyBOP Consider HBTU or PyBOP (Cost-Effective) Standard->HBTU_PyBOP Racemization_Prone Racemization-Prone Residue at C-terminus? HBTU_PyBOP->Racemization_Prone HATU_Oxyma Use this compound with Oxyma (Minimizes Racemization) Racemization_Prone->HATU_Oxyma Yes Racemization_Prone->End No HATU_Oxyma->End

Application Notes and Protocols for the Synthesis of PNA Analogues using HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent in the synthesis of Peptide Nucleic Acid (PNA) analogues. This compound is a highly efficient activating agent for amide bond formation, offering rapid reaction times and minimal racemization, making it a preferred choice for PNA synthesis.[1][2]

Introduction to this compound in PNA Synthesis

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, a feature that imparts strong binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation. The synthesis of high-purity PNA oligomers relies on efficient and reliable amide bond formation between the PNA monomers.

This compound has emerged as a superior coupling reagent for PNA synthesis due to several key advantages:

  • High Coupling Efficiency: this compound rapidly activates the carboxylic acid of the incoming PNA monomer, leading to high coupling yields, even for sterically hindered or "difficult" sequences.[3]

  • Reduced Racemization: The use of this compound minimizes epimerization at the chiral centers of PNA monomers, ensuring the stereochemical integrity of the final product.[2]

  • Compatibility with Mild Reaction Conditions: this compound-mediated couplings can be performed under gentle conditions, preserving sensitive functional groups on the PNA monomers and solid support.[1]

  • Versatility: It is effective in both solid-phase and solution-phase PNA synthesis.[4]

Quantitative Data Summary

The following table summarizes available quantitative data on the efficiency of this compound in PNA synthesis. Direct comparative studies for a wide range of PNA sequences are limited in the literature; however, the data below provides insights into the performance of this compound.

PNA Sequence/AnalogueSynthesis MethodCoupling ReagentAverage Coupling Yield (%)Overall Yield (%)PurityReference
Test 17-mer PNAAutomated Boc/ZThis compound99.4%~90%High[3]
Chimeric PNA with DapAutomated FmocThis compoundNot specifiedLower than DIC/OxymaSeveral side products[5]
Chimeric PNA with DapAutomated Fmoc (Microwave)DIC/OxymaNot specifiedHigher than this compoundClearly superior to this compound[5]

Note: The efficiency of a coupling reagent can be sequence-dependent. The choice of synthesis strategy (Fmoc vs. Boc), solid support, and reaction conditions also significantly impacts the final yield and purity.

Experimental Protocols

Protocol 1: Solid-Phase PNA Synthesis using Fmoc/Bhoc Chemistry and this compound

This protocol outlines the manual solid-phase synthesis of a PNA oligomer on a Rink Amide resin.

Materials:

  • Fmoc-PNA monomers (base protected with Bhoc)

  • Rink Amide resin (e.g., TentaGel XV RAM)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • 2,6-Lutidine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine

  • Acetic anhydride (Ac₂O)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / m-cresol (e.g., 95:5 v/v)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with DMF (5-6 times).

  • Monomer Coupling:

    • In a separate vial, pre-activate the Fmoc-PNA monomer (3 equivalents relative to resin loading) with this compound (2.9 equivalents) and a base mixture of DIPEA (3 equivalents) and 2,6-lutidine (3 equivalents) in NMP for at least 1 minute.[6] A slight excess of monomer is used to prevent undesired capping by this compound.[7]

    • Add the activated monomer solution to the deprotected resin.

    • Agitate the reaction mixture for a minimum of 30-60 minutes at room temperature.[5][8]

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a capping solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 5-10 minutes.[6][7]

    • Drain the capping solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent PNA monomer until the desired sequence is assembled.

  • Final Fmoc Deprotection: After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it thoroughly.

    • Treat the resin with the cleavage cocktail (TFA/m-cresol) for 1.5-2 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the PNA by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the PNA, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the PNA pellet.

    • Purify the crude PNA by reverse-phase HPLC.

Protocol 2: Solid-Phase PNA Synthesis using Boc/Z Chemistry and this compound

This protocol is based on an optimized automated synthesis and can be adapted for manual synthesis.

Materials:

  • Boc-PNA monomers (base protected with Z)

  • PAM-linked solid support or MBHA resin

  • This compound

  • DIPEA

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

  • NMP or DMF

  • Acetic Anhydride

  • Piperidine (for final Z-group removal if applicable)

  • HF (for cleavage) or TMSFA

Procedure:

  • Resin Swelling: Swell the resin in DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of TFA in DCM to remove the Boc protecting group.

    • Wash the resin with DCM and then with a neutralization solution (e.g., 5% DIPEA in DMF).

  • Monomer Coupling (In situ Neutralization):

    • Pre-activate the Boc-PNA monomer (in molar excess) with this compound for 60 seconds before adding it to the resin.[3]

    • Add the activated monomer solution to the resin in the presence of a base like DIPEA for in situ neutralization and coupling.[9]

    • Allow the coupling reaction to proceed for at least 10 minutes.[6]

  • Capping: Treat the resin with a solution of acetic anhydride to cap any unreacted amines. A subsequent piperidine wash may be beneficial.[3]

  • Chain Elongation: Repeat steps 2-4 for each monomer.

  • Final Deprotection and Cleavage:

    • Remove the base-labile Z groups using a suitable base if necessary.

    • Cleave the PNA from the resin using a strong acid such as HF or TMSFA.[6]

  • Purification: Purify the crude PNA by reverse-phase HPLC.

Visualizations

Mechanism of this compound-Mediated PNA Monomer Activation

HATU_Activation cluster_reactants Reactants cluster_intermediates Activation cluster_coupling Coupling PNA_Monomer PNA Monomer (R-COOH) Carboxylate PNA Carboxylate (R-COO⁻) PNA_Monomer->Carboxylate + Base This compound This compound Base Base (e.g., DIPEA) Active_Ester O-acyl(tetramethyl)isouronium salt (Active Ester) Carboxylate->Active_Ester + this compound Amide_Bond Amide Bond Formation Active_Ester->Amide_Bond PNA_Chain Growing PNA Chain (-NH₂) PNA_Chain->Amide_Bond PNA_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Monomer Coupling (PNA monomer, this compound, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Acetic Anhydride/Lutidine) wash2->capping wash3 Wash (DMF) capping->wash3 cycle Repeat for each monomer wash3->cycle cycle->deprotection Next monomer final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final monomer cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

References

Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed comparison of N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) as bases in HATU-mediated amide coupling reactions. It includes a discussion of their chemical properties, impact on reaction outcomes, tabulated data on racemization, and detailed experimental protocols. This guide aims to assist researchers in selecting the optimal base to improve reaction yields, minimize side reactions, and ensure the stereochemical integrity of their target molecules.

Introduction to this compound Coupling and the Role of the Base

This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent widely used in the formation of amide bonds, particularly in peptide synthesis and the development of pharmaceutical compounds. The reaction mechanism involves the activation of a carboxylic acid by this compound to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then attacked by an amine to form the desired amide bond.

A tertiary amine base is a critical component in this reaction, serving two primary purposes:

  • Deprotonation of the Carboxylic Acid: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion is the active nucleophile that attacks the electron-deficient guanidinium carbon of this compound, initiating the activation process.

  • Scavenging Protons: The base neutralizes the protons released during the reaction, driving the equilibrium towards product formation.

The choice of base can significantly impact the reaction's success, influencing reaction rates, yields, and the prevalence of side reactions, most notably racemization of chiral centers. The two most commonly employed bases for this purpose are DIPEA (Hünig's base) and triethylamine (TEA).

Comparative Analysis: DIPEA vs. Triethylamine

The selection between DIPEA and triethylamine hinges on a trade-off between basicity and steric hindrance, which in turn affects their nucleophilicity.

PropertyDIPEA (N,N-Diisopropylethylamine)Triethylamine (TEA)
Structure Nitrogen atom bonded to two bulky isopropyl groups and one ethyl group.Nitrogen atom bonded to three less bulky ethyl groups.
Steric Hindrance High. The bulky isopropyl groups shield the nitrogen's lone pair of electrons.Moderate. The ethyl groups provide less steric bulk compared to isopropyl groups.
Basicity (pKa of conjugate acid) Slightly less basic (pKa ≈ 10.9 in water).Slightly more basic (pKa ≈ 10.75 in water).
Nucleophilicity Poor nucleophile. The steric hindrance prevents the nitrogen from readily participating in nucleophilic attacks.More nucleophilic than DIPEA. The less hindered nitrogen can participate in undesired nucleophilic side reactions.

Key Considerations for Base Selection:

  • Minimizing Side Reactions: Due to its lower nucleophilicity, DIPEA is generally the preferred base for minimizing side reactions . Triethylamine's more accessible lone pair can lead to undesired nucleophilic attack on activated intermediates or other electrophilic species in the reaction mixture.

  • Preventing Racemization: In peptide synthesis, the abstraction of the α-proton of an activated amino acid can lead to racemization, compromising the stereochemical integrity of the product. The greater steric bulk of DIPEA is thought to reduce the rate of this side reaction compared to the less hindered and slightly more basic triethylamine. In peptide synthesis, DIPEA can reduce the formation of racemic products more effectively than triethylamine.[1]

  • Reaction Rate: While triethylamine's higher basicity might suggest faster deprotonation of the carboxylic acid, the steric hindrance of both the base and the substrates often plays a more significant role in the overall reaction kinetics. In many cases, the difference in reaction rate between the two bases is not substantial.

Data Presentation: Impact of Base on Racemization

The following table summarizes the percentage of epimerization observed with different bases in a BOP-mediated coupling reaction. This data illustrates the general trend of increased racemization with less sterically hindered and more basic amines.

BaseEquivalents% Epimerization (Phe)% Epimerization (Leu)% Epimerization (Val)
DIPEA 12.4--
DIPEA 23.72.51.7
DIPEA 311.4--
Triethylamine (TEA) 24.1--

Data adapted from a study on epimerization in peptide synthesis with BOP activation. This table serves as an illustration of the potential impact of the base on stereochemical purity.[2]

As the data suggests, increasing the equivalents of DIPEA can lead to higher levels of epimerization. Notably, even with 2 equivalents, DIPEA generally results in less racemization compared to triethylamine under similar conditions. This supports the general recommendation of using the more sterically hindered DIPEA to preserve stereochemical integrity.

Experimental Protocols

The following are generalized protocols for a this compound-mediated amide coupling reaction in solution phase. These protocols can be adapted for specific substrates.

Protocol 1: this compound Coupling using DIPEA

Materials:

  • Carboxylic acid

  • Amine (or amine hydrochloride salt)

  • This compound

  • DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Addition of Base: To the stirred solution, add DIPEA (2.0-3.0 eq.). If the amine is provided as a hydrochloride salt, an additional equivalent of DIPEA should be added to neutralize the salt.

  • Activation: Add this compound (1.0-1.2 eq.) to the reaction mixture. Stir the solution at room temperature for 15-30 minutes to allow for the formation of the active ester. The solution may change color.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 1-4 hours, but may require longer for sterically hindered substrates.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak aqueous acid (e.g., 5% citric acid or 1M HCl) to remove excess base and unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and HOAt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC as needed.

Protocol 2: this compound Coupling using Triethylamine

Materials:

  • Carboxylic acid

  • Amine (or amine hydrochloride salt)

  • This compound

  • Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

The procedure is identical to that for DIPEA, with triethylamine substituted as the base.

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Addition of Base: To the stirred solution, add triethylamine (2.0-3.0 eq.). If using an amine hydrochloride salt, add an additional equivalent of TEA.

  • Activation: Add this compound (1.0-1.2 eq.) and stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 eq.).

  • Reaction Monitoring: Monitor the reaction progress until completion.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Diagrams and Visualizations

This compound Coupling Mechanism

The following diagram illustrates the generally accepted mechanism for this compound-mediated amide bond formation.

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate Deprotonation Base Base (DIPEA or TEA) Base->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Activation This compound This compound This compound->ActiveEster Amide Amide (R-CONH-R') ActiveEster->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts Amine Amine (R'-NH₂) Amine->Amide Workflow Start Start Dissolve Dissolve Carboxylic Acid in DMF Start->Dissolve AddBase Add Base (DIPEA or TEA) Dissolve->AddBase Addthis compound Add this compound for Activation AddBase->Addthis compound AddAmine Add Amine Addthis compound->AddAmine Monitor Monitor Reaction (TLC/LC-MS) AddAmine->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purify Product Workup->Purify End End Purify->End

References

Appropriate Solvents for HATU Reactions: A Comparative Analysis of DMF and DCM

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent in amide bond formation, particularly in peptide synthesis and the development of small molecule pharmaceuticals. The choice of solvent is a critical parameter that can significantly impact the reaction's efficiency, yield, and the purity of the final product. The two most commonly employed solvents for this compound-mediated couplings are N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This document provides detailed application notes and protocols to guide researchers, scientists, and drug development professionals in selecting the appropriate solvent for their specific this compound reactions.

Key Considerations: DMF vs. DCM

The selection between DMF and DCM for a this compound reaction is primarily dictated by the solubility of the starting materials, the desired reaction rate, and the ease of product purification.

N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, making it an excellent choice for dissolving a wide range of organic molecules, including polar and charged species such as carboxylic acids, amines, and the this compound reagent itself. Its ability to solvate reactants effectively often leads to faster reaction rates and higher yields.

Dichloromethane (DCM) is a less polar aprotic solvent. While it is a versatile solvent for many organic reactions, the solubility of this compound and some polar starting materials in DCM can be limited. This can sometimes result in slower reaction rates or incomplete reactions. However, DCM is often easier to remove during workup due to its lower boiling point, which can simplify product isolation.

Data Presentation: Solvent Effects on Reaction Conversion

A comparative study on the effect of different solvents on this compound-mediated amide bond formation provides valuable quantitative insights. The following table summarizes the percentage conversion of a model reaction over time in both DMF and DCM.

Table 1: Comparison of Reaction Conversion in DMF vs. DCM for a this compound-mediated Amide Coupling

Time (hours)Conversion in DMF (%)Conversion in CH2Cl2 (%)
0100.087.4
1100.0100.0
2100.0100.0
3100.0100.0
4100.0100.0
5100.0100.0
6100.0100.0
8100.0100.0
24100.0100.0

Data adapted from a study evaluating alternative solvents in common amide coupling reactions.

As the data indicates, for the specific model reaction, both DMF and DCM facilitated complete conversion. However, the initial conversion at time zero (approximately 5 minutes after mixing) was significantly higher in DMF, suggesting a faster initial reaction rate, likely due to better solubility of the reactants.

Experimental Protocols

Protocol 1: General Procedure for this compound-mediated Amide Coupling in DMF

This protocol is suitable for a wide range of carboxylic acids and amines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • This compound (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add this compound (1.2 equiv) and DIPEA (2.0 equiv).

  • Stir the mixture at room temperature for 5-15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for this compound-mediated Amide Coupling in DCM

This protocol is best suited for reactants that are sufficiently soluble in DCM.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • This compound (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend the carboxylic acid (1.0 equiv) and this compound (1.2 equiv) in anhydrous DCM.

  • Add DIPEA (2.0 equiv) to the suspension. The mixture may become a clear solution upon addition of the base.

  • Stir the mixture at room temperature for 10-20 minutes for pre-activation.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times may be longer than in DMF.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Reaction Workflow and Mechanism

HATU_Reaction_Workflow cluster_workflow Experimental Workflow start Start dissolve Dissolve Carboxylic Acid and this compound in Solvent start->dissolve add_base Add Base (e.g., DIPEA) (Pre-activation) dissolve->add_base add_amine Add Amine add_base->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify end Final Product purify->end HATU_Mechanism cluster_mechanism This compound Reaction Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester RCOO->Active_Ester + this compound This compound This compound TMU Tetramethylurea (byproduct) This compound->TMU Amide Amide (R-CO-NH-R') Active_Ester->Amide + Amine HOAt HOAt (byproduct) Active_Ester->HOAt Amine Amine (R'-NH₂)

Beyond the Peptide Bond: Diverse Applications of HATU in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a renowned coupling reagent, celebrated for its efficiency and low racemization rates in peptide synthesis. However, its utility extends far beyond the formation of amide bonds in peptides. This document explores the versatile applications of this compound in the synthesis of other important organic molecules, including esters, macrolactones, ureas, thioureas, and hydroxamic acids. Its ability to activate carboxylic acids under mild conditions makes it an invaluable tool in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.[1] This collection of application notes and protocols is designed to provide researchers with the detailed methodologies required to leverage the full potential of this compound in their synthetic endeavors.

Amidation of Carboxylic Acids

The most common application of this compound beyond traditional peptide synthesis is the formation of amide bonds in a broader range of organic molecules. This compound excels in coupling carboxylic acids with primary and secondary amines, including sterically hindered substrates, to afford the corresponding amides in high yields.

General Reaction Scheme:

Amidation RCOOH R-COOH HATU_reagent This compound, Base Amide R-CONR'R'' RCOOH->Amide R1R2NH R'R''NH R1R2NH->Amide HATU_reagent->Amide This compound, Base Byproducts (Tetramethylurea, HOAt) Amide->Byproducts Byproducts

Figure 1: General workflow for this compound-mediated amidation.

Quantitative Data for Amidation:
EntryCarboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
1Acid (5.00 g, 32.0 mmol)Amine (3.44 g, 35.2 mmol)TEAACN1879WO2015129926
2Acid (0.1 mL, 1.05 mmol)Amine (0.18 g, 0.5 mmol)DIEADMA249WO2007089768
3Acid (200 mg, 0.7 mmol)Amine (173 mg, 0.8 mmol)DIEADMF163WO2014149164
Experimental Protocol: General Procedure for this compound-Mediated Amidation
  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate aprotic solvent (e.g., DMF, DCM, or ACN) is added a tertiary amine base (e.g., DIEA or TEA, 2.0-3.0 equiv).

  • This compound (1.0-1.5 equiv) is added to the mixture, and the reaction is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • The amine (1.0-1.2 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (typically 1-18 hours), monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., EtOAc) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Intramolecular Amidation: Synthesis of Cyclic Lactams

This compound's high coupling efficiency makes it an excellent reagent for intramolecular amidation reactions, leading to the formation of cyclic lactams. This application is particularly valuable in the synthesis of complex natural products and macrocyclic compounds.[2][3]

Reaction Scheme for β-Lactam Synthesis:

Beta_Lactam_Synthesis Substrate β-Amino Acid R-CH(NH2)-CH2-COOH Active_Ester This compound-Activated Ester R-CH(NH2)-CH2-COO-OAt Substrate->Active_Ester This compound Enolate Enolate Anion Chiral Isothiourea Catalyst, Base Active_Ester->Enolate Beta_Lactam β-Lactam High ee% Enolate->Beta_Lactam Imine Imine R'-CH=NR'' Imine->Beta_Lactam

Figure 2: Workflow for this compound-mediated β-lactam synthesis.

Experimental Protocol: Head-to-Tail Cyclization of a Linear Peptide[4]
  • A solution of the crude linear peptide (1.0 equiv) in DMF is prepared.

  • A separate solution of this compound (1.3 equiv) and HOAt (1.3 equiv) in DMF is prepared.

  • The two solutions are added simultaneously from two separate syringes to a stirred solution of this compound (0.1 equiv), HOAt (0.1 equiv), and DIPEA (3.0 equiv) in DMF. The final peptide concentration should be approximately 10 mM to favor intramolecular cyclization.

  • The addition is performed at a slow flow rate (e.g., 1.25 mL/h).

  • After the complete addition, the reaction mixture is stirred overnight at room temperature.

  • The solvent is removed under vacuum.

  • The residue is precipitated in diethyl ether, and the resulting pellet is dried.

  • The crude cyclic peptide is purified by column chromatography.

Synthesis of Hydroxamic Acids

This compound is an efficient reagent for the synthesis of hydroxamic acids, which are important functional groups in many biologically active molecules, including histone deacetylase (HDAC) inhibitors. This compound facilitates the coupling of carboxylic acids with hydroxylamine derivatives.

Quantitative Data for Hydroxamic Acid Synthesis:
EntryCarboxylic AcidHydroxylamineCoupling ReagentYield (%)Reference
1Cysteine-derived carboxylic acid (resin-bound)Resin-bound 2-chlorotrityl hydroxylamineThis compound70[1]
Experimental Protocol: Solid-Phase Synthesis of a Cysteine-Derived Hydroxamic Acid[1]
  • A cysteine-derived carboxylic acid is coupled to a resin-bound 2-chlorotrityl hydroxylamine derivative.

  • The coupling is mediated by this compound in a suitable solvent for solid-phase synthesis (e.g., DMF or NMP).

  • The reaction is carried out at room temperature until completion, as monitored by a negative Kaiser test.

  • After the coupling, the resin is thoroughly washed with DMF, DCM, and methanol.

  • Further functionalization of the resin-bound material can be performed if required.

  • The final hydroxamic acid is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Esterification and Macrolactonization

While less common than amidation, this compound can also be utilized for the formation of esters, particularly in cases of sterically hindered alcohols or for intramolecular esterification to form macrolactones. The general principle involves the activation of the carboxylic acid as the OAt-active ester, which is then susceptible to nucleophilic attack by an alcohol.

General Workflow for Esterification:

Esterification RCOOH R-COOH HATU_reagent This compound, Base Ester R-COOR' RCOOH->Ester R1OH R'-OH R1OH->Ester HATU_reagent->Ester This compound, Base Byproducts (Tetramethylurea, HOAt) Ester->Byproducts Byproducts

Figure 3: General workflow for this compound-mediated esterification.

Note: Detailed protocols and quantitative data for this compound-mediated esterification and macrolactonization are less prevalent in the literature compared to amidation. The success of these reactions is often substrate-dependent and may require optimization of reaction conditions.

Synthesis of Ureas and Thioureas

The application of this compound in the direct synthesis of ureas and thioureas from carboxylic acids is not a well-established method. However, this compound has been repurposed for the guanylation of amines and other nucleophiles, which can be a pathway to substituted ureas. The direct synthesis of thioureas typically involves the reaction of amines with a source of thiocarbonyl, such as carbon disulfide or isothiocyanates. While this compound is not directly used in the key bond-forming step, it could potentially be employed in multi-step syntheses where an amide bond formation is a preceding step.

This compound is a powerful and versatile reagent with significant applications extending beyond its traditional role in peptide synthesis. Its ability to efficiently mediate the formation of amides, cyclic lactams, and hydroxamic acids under mild conditions makes it an indispensable tool for organic and medicinal chemists. While its use in esterification, macrolactonization, and the direct synthesis of ureas and thioureas is less documented, the fundamental principle of carboxylic acid activation suggests potential for further methods development in these areas. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the synthetic utility of this compound.

References

Application Notes and Protocols for the One-Pot Synthesis of Diamides Using HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient one-pot synthesis of diamides from dicarboxylic acids and amines, utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. This method offers a streamlined alternative to traditional two-step procedures, enhancing efficiency in the synthesis of these valuable compounds.

Introduction

Diamides are crucial structural motifs found in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and polymers. The direct, one-pot synthesis of diamides from dicarboxylic acids and amines is a highly efficient process that circumvents the need for the isolation of intermediate activated species. Among various coupling reagents, this compound has been identified as a superior choice for this transformation, demonstrating broad substrate scope and affording good to excellent yields.[1][2][3] This method is conducted under mild, ambient temperature conditions, making it an attractive and practical approach in a laboratory setting.

Reaction Principle and Workflow

The one-pot synthesis of diamides using this compound involves the in-situ activation of a dicarboxylic acid, which then reacts with an amine to form the corresponding diamide. The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with this compound in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). This activated species is then susceptible to nucleophilic attack by the amine to form the amide bond. In the case of a dicarboxylic acid, this process occurs at both carboxylic acid moieties.

One-Pot Diamide Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start Dicarboxylic Acid + Amine + Solvent Base Add Base (e.g., DIPEA) Start->Base Dissolve This compound Add this compound Base->this compound Sequential Addition Stir Stir at Ambient Temperature This compound->Stir Initiate Reaction Quench Quench Reaction Stir->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Purify Purification (e.g., Crystallization) Extract->Purify Product Diamide Product Purify->Product

Caption: General workflow for the one-pot synthesis of diamides using this compound.

Experimental Protocols

While specific substrate-dependent optimization may be required, the following provides a general, robust protocol for the one-pot synthesis of diamides using this compound.

Materials:

  • Dicarboxylic acid

  • Amine

  • This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic tertiary amine base

  • Anhydrous solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dimethylformamide (DMF))

  • Standard laboratory glassware and stirring equipment

  • Reagents and solvents for work-up and purification

General Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dicarboxylic acid (1.0 eq.).

  • Dissolve the dicarboxylic acid in a suitable anhydrous solvent (e.g., 2-MeTHF or DMF).

  • Add the amine (2.0-2.2 eq.) to the solution.

  • Add the non-nucleophilic base (e.g., DIPEA, 4.0-5.0 eq.) to the reaction mixture.

  • Stir the mixture for a few minutes to ensure homogeneity.

  • This compound Addition: Add this compound (2.0-2.2 eq.) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to stir at ambient temperature. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). Reaction times can vary depending on the substrates.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to afford the desired diamide.

Data Presentation

The one-pot synthesis of diamides using this compound has been shown to be effective for a variety of dicarboxylic acids and amines, with yields generally ranging from 55% to 89%.[1][2][3] The table below summarizes representative data, highlighting the versatility of this methodology.

Dicarboxylic AcidAmineProduct Yield (%)
Adipic AcidAniline85
Adipic AcidBenzylamine88
Terephthalic AcidAniline75
Terephthalic AcidBenzylamine80
Isophthalic AcidAniline78
Isophthalic AcidBenzylamine82
Succinic AcidAniline89
Succinic AcidBenzylamine86
Fumaric AcidAniline70
Fumaric AcidBenzylamine72
2,6-Pyridinedicarboxylic AcidAniline65
2,6-Pyridinedicarboxylic AcidBenzylamine68

Note: The yields presented are based on reported literature and may vary depending on specific reaction conditions and scale.

Signaling Pathways and Logical Relationships

The core of this synthetic method lies in the this compound-mediated activation of the carboxylic acid. The following diagram illustrates the key mechanistic steps involved in the formation of the activated ester, which is the crucial intermediate for the subsequent amidation.

HATU_Activation_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base - Base-H⁺ Base Base (e.g., DIPEA) ActiveEster O-Acylisourea Intermediate RCOO->ActiveEster + this compound This compound This compound This compound->ActiveEster Amide R-CO-NH-R' (Amide) ActiveEster->Amide + R'-NH₂ Byproduct Tetramethylurea ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Caption: Mechanism of this compound-mediated carboxylic acid activation and amide formation.

Conclusion

The one-pot synthesis of diamides using this compound is a highly effective and efficient method suitable for a wide range of substrates. Its operational simplicity, mild reaction conditions, and good to high yields make it a valuable tool for researchers in organic synthesis and drug development. The provided protocols and data serve as a comprehensive guide for the application of this powerful synthetic strategy.

References

Application Notes and Protocols for Stereoselective β-Lactam Synthesis: An Overview of Available Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The stereochemistry of the substituents on the β-lactam ring is crucial for its biological activity. Consequently, the development of stereoselective synthetic methods to access these scaffolds is of paramount importance in drug discovery and development.

This document provides an overview of established methods for the stereoselective synthesis of β-lactams. While the initial focus of this inquiry was on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a cyclizing agent, a comprehensive literature search reveals that this compound is not a commonly employed reagent for the direct and stereoselective synthesis of β-lactams. This compound is a well-regarded peptide coupling reagent, highly effective in forming amide bonds with minimal epimerization, but its application in β-lactam ring formation is not well-documented.

Therefore, this document will detail the most prevalent and stereochemically reliable methods for β-lactam synthesis, namely the Staudinger ketene-imine cycloaddition and the ester enolate-imine cyclocondensation. While a hypothetical this compound-mediated cyclization of a β-amino acid is mechanistically plausible, the lack of specific literature precedents prevents the provision of a detailed protocol and quantitative data for such a transformation.

Established Methods for Stereoselective β-Lactam Synthesis

The two most widely used and effective methods for the asymmetric synthesis of β-lactams are the Staudinger ketene-imine [2+2] cycloaddition and the chiral ester enolate-imine cyclocondensation.[1]

The Staudinger Ketene-Imine [2+2] Cycloaddition

The Staudinger reaction, discovered by Hermann Staudinger in 1907, is a [2+2] cycloaddition between a ketene and an imine to form a β-lactam. This reaction has been extensively developed to control the stereochemical outcome.

General Reaction Scheme:

Caption: General scheme of the Staudinger [2+2] cycloaddition.

Stereochemical Control:

The stereoselectivity of the Staudinger reaction can be controlled by various strategies:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can effectively induce diastereoselectivity.

  • Chiral Catalysts: The use of chiral catalysts, such as cinchona alkaloids, can promote enantioselective cycloaddition. For instance, benzoylquinine has been used as a catalyst to afford β-lactams with high enantiomeric excess (95–99% ee).[1]

  • Substituent Effects: The electronic properties of the substituents on the ketene and imine can influence the stereochemical outcome.

Experimental Protocol: Catalytic Asymmetric Staudinger Reaction [1]

This protocol is a general representation based on literature descriptions and should be optimized for specific substrates.

Materials:

  • Acid chloride (e.g., 2-acetoxyacetyl chloride)

  • Imine

  • Chiral catalyst (e.g., benzoylquinine, 10 mol%)

  • Proton sponge (e.g., 2,6-lutidine)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the imine and the chiral catalyst in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add the proton sponge.

  • Slowly add a solution of the acid chloride in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-lactam.

Data Presentation:

EntryImine Substituent (R4)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
1Phenyl6599:199
24-Methoxyphenyl5898:298
32-Thienyl4596:495

Note: This data is representative and based on published results for similar reactions. Actual results may vary.[1]

Ester Enolate-Imine Cyclocondensation

This method involves the reaction of a chiral ester enolate with an imine to produce a β-lactam. The stereochemistry is controlled by the chiral auxiliary on the ester.

General Reaction Scheme:

Enolate_Imine_Cyclocondensation ester_enolate Chiral Ester Enolate plus + ester_enolate->plus imine Imine arrow Cyclocondensation imine->arrow plus->imine beta_lactam β-Lactam arrow->beta_lactam

Caption: General scheme of the ester enolate-imine cyclocondensation.

Stereochemical Control:

The stereoselectivity of this reaction is primarily dictated by the chiral auxiliary attached to the ester. Commonly used and effective auxiliaries include (-)-menthol and (-)-2-phenylcyclohexyl.[1] This method typically yields trans-3-amino-β-lactams with high diastereoselectivity and enantioselectivity.

Experimental Protocol: Chiral Ester Enolate-Imine Cyclocondensation [1]

This is a generalized protocol and requires optimization for specific substrates.

Materials:

  • Chiral N,N-bis(silyl)glycinate (e.g., derived from (-)-menthol)

  • N-PMP-arylaldimine

  • Lithium diisopropylamide (LDA)

  • Anhydrous solvent (e.g., tetrahydrofuran, THF)

  • Standard laboratory glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Slowly add a solution of the chiral N,N-bis(silyl)glycinate in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes to generate the lithium enolate.

  • Add a solution of the N-PMP-arylaldimine in anhydrous THF to the enolate solution.

  • Stir the reaction at -78 °C for a specified time (e.g., 1-2 hours), monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the enantiopure trans-β-lactam.

Data Presentation:

EntryImine Substituent (Aryl)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (%)
1Phenyl85>99:1>99
24-Chlorophenyl82>99:1>99
3Naphthyl78>99:1>99

Note: This data is representative and based on published results for similar reactions. Actual results may vary.[1]

Hypothetical this compound-Mediated Intramolecular Cyclization of β-Amino Acids

While not a standard or documented method, it is conceivable that this compound could be used to mediate the intramolecular cyclization of a β-amino acid to form a β-lactam. This would involve the activation of the carboxylic acid by this compound, followed by nucleophilic attack by the amine.

Hypothetical Reaction Pathway:

HATU_Cyclization beta_amino_acid β-Amino Acid This compound This compound, Base beta_amino_acid->this compound Activation activated_ester Activated OAt-Ester This compound->activated_ester cyclization Intramolecular Nucleophilic Attack activated_ester->cyclization beta_lactam β-Lactam cyclization->beta_lactam

Caption: Hypothetical pathway for this compound-mediated β-lactam formation.

Challenges and Considerations:

  • Stereochemical Outcome: The stereoselectivity of such a reaction would depend on the inherent stereochemistry of the starting β-amino acid and the potential for epimerization during the activation and cyclization steps. While this compound is known for low racemization in peptide couplings, the stereochemical integrity during a 4-membered ring closure would need to be carefully investigated.

  • Lack of Precedent: The absence of published protocols and data for this specific transformation makes it a speculative approach. Significant optimization and analytical studies would be required to develop a reliable and stereoselective method.

Conclusion

The stereoselective synthesis of β-lactams is a well-developed field with robust and reliable methods available to researchers. The Staudinger ketene-imine cycloaddition and the ester enolate-imine cyclocondensation remain the primary strategies for achieving high levels of stereocontrol. While this compound is an excellent reagent for amide bond formation in peptide synthesis, its application in the direct and stereoselective synthesis of β-lactams is not an established methodology. Researchers seeking to synthesize stereochemically defined β-lactams are advised to consult the extensive literature on the established methods detailed in this document. Further research would be necessary to explore the viability and stereochemical course of a this compound-mediated cyclization of β-amino acids.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HATU Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during HATU-mediated amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in amide coupling?

This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular coupling reagent used to facilitate the formation of amide bonds between a carboxylic acid and an amine.[1][2] Its primary function is to convert the carboxylic acid into a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide product and releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[1]

Q2: My reaction has failed completely (no product detected). What are the most likely initial causes?

Complete failure of a this compound coupling reaction often points to fundamental issues with the reagents or the reaction setup. The most common culprits include:

  • Inactive this compound: this compound can degrade if not stored properly under anhydrous conditions. Moisture can lead to hydrolysis and inactivation.

  • Poor Quality Starting Materials: Impurities in the carboxylic acid or amine can interfere with the reaction. The presence of water is particularly detrimental.

  • Incorrect Base: The choice and amount of base are critical. A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to deprotonate the carboxylic acid without competing in side reactions.[1][3]

  • Sub-optimal Stoichiometry: Incorrect ratios of the coupling partners, this compound, and base can lead to reaction failure.

Q3: I am observing a significant amount of a side product. What is the likely identity of this byproduct?

A common side reaction in this compound couplings is the formation of a guanidinium byproduct.[3][4][5] This occurs when the amine starting material directly attacks the this compound reagent, which is especially problematic if the amine is highly nucleophilic or if the carboxylic acid is sterically hindered, leading to slow formation of the active ester.[4][5] This side reaction can be minimized by pre-activating the carboxylic acid with this compound and the base before adding the amine.[6]

Q4: How can I remove the tetramethylurea byproduct during workup?

Tetramethylurea is a polar byproduct that can sometimes be challenging to remove completely.[7] Standard aqueous workups may not be sufficient. If the desired product is significantly less polar, precipitation of the product from a solvent in which tetramethylurea is soluble (like diethyl ether or hexane) can be effective.[7] Alternatively, if the product is stable, multiple aqueous washes can help to remove the urea. For stubborn cases, column chromatography is the most reliable method.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Degraded this compound Reagent Perform a small-scale test reaction with a simple, reliable carboxylic acid and amine that have previously worked.Use a fresh bottle of this compound stored under inert gas and protected from moisture.
Poor Starting Material Quality Check the purity of the carboxylic acid and amine by NMR or LC-MS. Ensure they are dry by co-evaporating with an anhydrous solvent like toluene.Purify starting materials via recrystallization, distillation, or chromatography. Dry them thoroughly before use.
Incorrect Stoichiometry Review the calculated amounts of all reagents.Use a slight excess of the coupling reagent and base. A typical starting point is provided in the table below.
Sub-optimal Order of Addition The amine may be reacting with this compound before the acid is activated.Pre-activate the carboxylic acid with this compound and base for 5-15 minutes at 0°C to room temperature before adding the amine.[8]
Insufficient Base The carboxylic acid is not fully deprotonated, preventing activation.Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.[9]
Reagent Equivalents (relative to limiting reagent) Purpose
Carboxylic Acid1.0Substrate
Amine1.0 - 1.2Substrate
This compound1.05 - 1.2Activating Agent
DIPEA or TEA2.0 - 3.0Non-nucleophilic Base
Problem 2: Formation of Guanidinium Side Product
Possible Cause Diagnostic Check Recommended Solution
In-situ Activation with a Reactive Amine A peak corresponding to the mass of the amine + 99 Da may be observed by LC-MS.[10]Implement a pre-activation protocol (see below). This separates the acid activation from the amine addition, preventing the amine from directly reacting with this compound.
Slow Active Ester Formation Reaction with sterically hindered acids or at very low temperatures can favor the guanidinylation pathway.Allow the pre-activation step to stir for a longer duration (e.g., 30 minutes) before adding the amine. Consider a less hindered coupling reagent if the problem persists.

Key Experimental Protocols

Protocol 1: Standard this compound Coupling with Pre-activation
  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, DCM, or ACN).

  • Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the solution.

  • Add this compound (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes. This is the pre-activation step where the active ester is formed.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of the anhydrous solvent.

  • Add the amine solution to the reaction mixture containing the activated ester.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, proceed with an appropriate aqueous workup and purification.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare a TLC plate by drawing a baseline in pencil.

  • Spot three lanes on the baseline:

    • Lane 1 (SM): A solution of the limiting starting material (e.g., the carboxylic acid).

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture on top of it.

    • Lane 3 (Rxn): An aliquot of the reaction mixture.[11]

  • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the plate, typically under UV light.

  • The reaction is complete when the starting material spot in the "Rxn" lane has disappeared, and a new, distinct product spot has appeared. The co-spot helps to confirm the identity of the starting material spot.[11]

Visual Guides

This compound Activation and Amide Formation Pathway

The following diagram illustrates the generally accepted mechanism for this compound-mediated amide bond formation. The carboxylic acid, deprotonated by a base, attacks this compound to form a highly reactive OAt-active ester, releasing tetramethylurea. The amine then attacks this active ester to form the final amide product.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester R-CO-OAt (Active Ester) Carboxylic_Acid:e->Active_Ester:w + this compound Base Base (DIPEA) Base->Carboxylic_Acid Deprotonates This compound This compound TMU Tetramethylurea This compound->TMU Byproduct Amide_Product R-CO-NH-R' (Amide Product) Active_Ester:e->Amide_Product:w + Amine HOAt HOAt Active_Ester->HOAt Byproduct Amine R'-NH2

Caption: Mechanism of this compound-mediated amide coupling.

Troubleshooting Workflow for Failed Reactions

This decision tree provides a logical workflow to diagnose and resolve failed this compound coupling reactions.

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Are starting materials and this compound pure and dry? Start->Check_Reagents Check_Stoichiometry Is stoichiometry correct? (Acid:Amine:this compound:Base) Check_Reagents->Check_Stoichiometry Yes Purify_Dry Purify and dry all reagents. Check_Reagents->Purify_Dry No Check_Procedure Was pre-activation used? Check_Stoichiometry->Check_Procedure Yes Adjust_Stoichiometry Adjust to standard ratios (e.g., 1:1.1:1.1:2.5). Check_Stoichiometry->Adjust_Stoichiometry No Use_Preactivation Implement pre-activation: Mix Acid, this compound, Base for 15 min before adding Amine. Check_Procedure->Use_Preactivation No Success Reaction Successful Check_Procedure->Success Yes Purify_Dry->Start Retry Reaction Adjust_Stoichiometry->Start Retry Reaction Use_Preactivation->Start Retry Reaction

Caption: Decision tree for troubleshooting failed this compound reactions.

Guanidinium Byproduct Formation Pathway

This diagram shows the undesired reaction pathway where the amine directly attacks this compound, leading to the formation of a capped, inactive guanidinium species.

Side_Reaction Amine R'-NH2 (Nucleophilic Amine) Byproduct R'-N=C(NMe2)2 (Guanidinium Byproduct) Amine->Byproduct Direct Attack This compound This compound This compound->Byproduct

Caption: Formation of the guanidinium side product.

References

side reactions of HATU with nucleophilic side chains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with HATU, particularly concerning amino acids with nucleophilic side chains.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Unexpected mass addition of +99 m/z on Tyrosine or +98 m/z on Lysine.

  • Question: During peptide synthesis using this compound, I observed an unexpected mass increase in my product corresponding to the addition of a tetramethylguanidinium group. Why is this happening and how can I prevent it?

  • Answer: This is a known side reaction where the guanidinium group of this compound covalently modifies the nucleophilic side chains of certain amino acids, forming a uronium derivative.[1][2] This has been observed with the phenolic hydroxyl group of Tyrosine and the ε-amino group of Lysine.[1][2]

    Solutions:

    • Optimize Reagent Stoichiometry: Avoid using a large excess of this compound. A molar ratio of 1.0-1.5 equivalents of this compound relative to the carboxylic acid is often sufficient.[1]

    • Order of Addition: Pre-activate the carboxylic acid with this compound and a non-nucleophilic base (e.g., DIPEA) for a short period (e.g., 5 minutes) before adding the amine component.[3][4] This minimizes the exposure of the free amine and other nucleophilic side chains to excess this compound.

    • Alternative Coupling Reagents: If the side reaction persists, consider using a phosphonium-based coupling reagent like PyBOP, which does not have the guanidinium group responsible for this side reaction.

Issue 2: Side reactions involving the thiol group of Cysteine.

  • Question: I am concerned about potential side reactions with the Cysteine thiol group during this compound coupling. What are the risks and how can they be mitigated?

  • Answer: The thiol group of Cysteine is a potent nucleophile and can react with this compound to form a uronium side product, similar to Tyrosine and Lysine.[2]

    Solutions:

    • Side-Chain Protection: The most effective way to prevent side reactions with the Cysteine thiol group is to use a suitable protecting group, such as trityl (Trt) or acetamidomethyl (Acm), which is stable to the coupling conditions and can be removed later.

    • Controlled pH: Maintaining the reaction pH below the pKa of the thiol group (around 8.3) can reduce its nucleophilicity and minimize side reactions. However, this may also slow down the desired amide bond formation.

    • Pre-activation: Similar to other nucleophilic side chains, pre-activating the carboxylic acid before introducing the Cysteine-containing peptide can reduce the opportunity for the side reaction to occur.[3][4]

Issue 3: Dehydration of Asparagine and Glutamine side chains.

  • Question: Can this compound cause the dehydration of Asparagine (Asn) and Glutamine (Gln) side chains to form nitriles?

  • Answer: While this side reaction is more commonly associated with carbodiimide-based coupling reagents like DCC and DIC, the highly activating nature of this compound could potentially promote this transformation, especially with prolonged reaction times or elevated temperatures.[5][6]

    Solutions:

    • Reaction Time and Temperature: Keep the coupling reaction time to a minimum and perform the reaction at room temperature or below to reduce the likelihood of side reactions.

    • Side-Chain Protection: For sensitive sequences, consider using side-chain protected Asn and Gln derivatives (e.g., Trt protection).

Frequently Asked Questions (FAQs)

  • Q1: Which amino acid side chains are most susceptible to side reactions with this compound?

    • A1: Amino acids with highly nucleophilic side chains are the most susceptible. This includes Tyrosine (phenolic hydroxyl), Lysine (ε-amino), Cysteine (thiol), and potentially Histidine (imidazole ring).[1][2] Serine and Threonine hydroxyl groups are generally less reactive but can undergo side reactions under certain conditions.[7]

  • Q2: What is the proposed mechanism for the formation of the uronium side product?

    • A2: The reaction is believed to proceed via nucleophilic attack of the deprotonated amino acid side chain on the electrophilic carbon of the this compound reagent.[2] This results in the formation of a stable uronium derivative attached to the side chain.

  • Q3: Can the order of reagent addition influence the outcome of the coupling reaction?

    • A3: Yes, the order of addition is critical. It is highly recommended to pre-activate the carboxylic acid with this compound and a base before adding the amine component.[3][4][8] Adding this compound last to a mixture of the acid, amine, and base can increase the chance of side reactions with the amine and nucleophilic side chains.[4]

  • Q4: Are there any alternatives to DIPEA as a base in this compound couplings?

    • A4: Yes, other non-nucleophilic bases such as N-methylmorpholine (NMM) or 2,4,6-collidine can be used. The choice of base can sometimes influence the extent of side reactions. It is advisable to avoid nucleophilic bases like pyridine.[8]

Quantitative Data Summary

The following table summarizes the observed formation of the undesired uronium side product when coupling Fmoc-Ser(tBu)-OH with different amino acid methyl esters using this compound.

Amino Acid Methyl EsterNucleophilic Side Chain% Undesired Product (b) with this compound
Tyrosine-OMePhenolic HydroxylPresent
Lysine-OMeε-AminoPresent
Cysteine-OMeThiolPresent

Data adapted from Vrettos et al., 2017.[2] The presence of the undesired product was confirmed by ESI-MS. The exact percentage was not quantified in the original source but was clearly observed.

Experimental Protocols

Protocol 1: Standard this compound Coupling with Pre-activation (to minimize side reactions)

  • Dissolve the carboxylic acid (1.0 eq.) and this compound (1.05 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base, such as DIPEA (2.0 eq.), to the solution and stir for 5 minutes at room temperature for pre-activation.

  • Add the amine component (1.0 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the standard work-up and purification procedures.

Protocol 2: Procedure Leading to Observation of Uronium Side Product

The following conditions were reported to lead to the formation of the uronium side product on a peptide containing Tyrosine and Lysine.[1]

  • Dissolve the peptide (1 eq.) in DMF.

  • Add this compound (1.5 eq.) and DIPEA (5 eq.).

  • Stir the reaction mixture at room temperature.

  • The formation of the side product can be monitored and identified by RP-HPLC and HRMS.

Visualizations

HATU_Side_Reaction_Mechanism This compound This compound Uronium_Product Uronium Side Product This compound->Uronium_Product Nuc_Side_Chain Nucleophilic Side Chain (e.g., Tyr-OH) Deprotonated_Nuc Deprotonated Side Chain (e.g., Tyr-O⁻) Nuc_Side_Chain->Deprotonated_Nuc Base Base (e.g., DIPEA) Base->Nuc_Side_Chain Deprotonated_Nuc->this compound Nucleophilic Attack

Caption: Mechanism of uronium side product formation with this compound.

Troubleshooting_Workflow Start Unexpected Side Product Observed with this compound Check_AA Does the peptide contain Tyr, Lys, Cys, or other nucleophilic side chains? Start->Check_AA Check_Conditions Review Reaction Conditions: - Excess this compound? - Order of addition? Check_AA->Check_Conditions Yes Resolution Problem Resolved Check_AA->Resolution No (Investigate other possibilities) Optimize_Stoichiometry Reduce this compound to 1.0-1.5 equivalents Check_Conditions->Optimize_Stoichiometry Excess this compound Pre_activate Implement Pre-activation of Carboxylic Acid Check_Conditions->Pre_activate Suboptimal Addition Order Alternative_Reagent Consider Alternative Coupling Reagent (e.g., PyBOP) Check_Conditions->Alternative_Reagent Problem Persists Optimize_Stoichiometry->Resolution Pre_activate->Resolution Alternative_Reagent->Resolution

References

Technical Support Center: Optimizing HATU to Amino Acid Molar Ratio in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing peptide coupling reactions using HATU. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for efficient amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of Amino Acid:this compound:Base?

A1: For standard solid-phase peptide synthesis (SPPS) and solution-phase couplings, a widely used starting ratio is 1:1:2 of Amino Acid:this compound:DIPEA (or a non-nucleophilic base) . This means for every 1 equivalent of your amino acid, you should use 1 equivalent of this compound and 2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA).

Q2: When should I deviate from the standard 1:1:2 ratio?

A2: You should consider increasing the equivalents of reagents for "difficult" couplings. This includes sterically hindered amino acids (e.g., Aib, Val, Ile), secondary amines, or sequences prone to aggregation. In such cases, increasing the ratio to 2:2:4 or even higher (e.g., 3:3:6) can improve reaction kinetics and drive the coupling to completion. For pseudoproline dipeptides, a ratio of 5:5:10 (Dipeptide:this compound:DIPEA) has been successfully used.[1]

Q3: What are the risks of using an excessive amount of this compound?

A3: While a slight excess of this compound can be beneficial for difficult couplings, a significant excess should be avoided. The primary side reaction of concern is the guanidinylation of the free N-terminal amine of the peptide chain.[2] This reaction forms a stable guanidinium group, effectively capping the peptide and preventing further elongation.

Q4: Can the order of reagent addition affect the reaction outcome?

A4: Yes, the order of addition is critical. For optimal results, pre-activation of the carboxylic acid is recommended. This involves dissolving the amino acid and this compound in a suitable solvent (like DMF) and then adding the base. This mixture should be allowed to react for a few minutes to form the active ester before it is added to the amine component. This pre-activation step can minimize side reactions.

Q5: What are the common byproducts of a this compound coupling reaction, and how can I remove them?

A5: The two main byproducts are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea .[3] HOAt and its salts are generally water-soluble and can be removed with aqueous washes during workup. Tetramethylurea can also be removed with aqueous washes, but it can sometimes be challenging to completely eliminate from the final product, especially if it is also polar.

Troubleshooting Guide

Low Coupling Efficiency / Low Yield

Low yield is a common issue in peptide synthesis. The following guide will help you troubleshoot potential causes related to the this compound to amino acid molar ratio and other reaction conditions.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_ratio Is the Amino Acid:this compound:Base ratio at least 1:1:2? start->check_ratio increase_ratio For difficult couplings, increase ratio to 2:2:4 or higher. check_ratio->increase_ratio No check_preactivation Are you pre-activating the carboxylic acid with this compound and base? check_ratio->check_preactivation Yes increase_ratio->check_preactivation implement_preactivation Implement a 1-5 minute pre-activation step before adding the amine. check_preactivation->implement_preactivation No check_reagents Are reagents and solvents anhydrous? check_preactivation->check_reagents Yes implement_preactivation->check_reagents dry_solvents Use freshly dried solvents (e.g., DMF, DCM). Store this compound and amino acids in a desiccator. check_reagents->dry_solvents No check_base Are you using a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine)? check_reagents->check_base Yes dry_solvents->check_base change_base Switch from nucleophilic bases (e.g., triethylamine, pyridine) to DIPEA or collidine. check_base->change_base No consider_alternatives If issues persist, consider alternative coupling reagents (e.g., HCTU, PyBOP). check_base->consider_alternatives Yes change_base->consider_alternatives

Caption: Troubleshooting workflow for low yield in this compound-mediated peptide coupling.

Data on Molar Ratios and Coupling Efficiency

The following tables summarize recommended molar ratios and reported yields for different scenarios.

Table 1: Recommended Molar Ratios for this compound Coupling

ScenarioAmino Acid (eq.)This compound (eq.)Base (eq.)Notes
Standard Coupling 1.01.02.0A good starting point for most amino acids.
Difficult/Hindered Amino Acids 2.0 - 3.02.0 - 3.04.0 - 6.0For residues like Aib, Val, or N-methylated amino acids.[4]
Pseudoproline Dipeptides 5.05.010.0Recommended for breaking up difficult sequences.[1]
Solution-Phase Synthesis 1.01.1 - 1.52.0 - 3.0A slight excess of this compound can help drive the reaction to completion.

Table 2: Reported Yields with this compound Coupling for Challenging Sequences

Peptide Sequence/FragmentCoupling Reagent ProtocolReported YieldReference
Hoshinoamide A fragment (hindered peptide)This compound/DIPEA78%[4]
Acyl Carrier Peptide (65-74)This compound/DIPEA, short coupling timeHigh crude purity (70-84%)[5]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol is suitable for routine coupling steps on a solid support.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 eq. relative to resin loading) and this compound (2.0 eq.) in DMF.

    • Add DIPEA (4.0 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin.

  • Reaction Monitoring: Agitate the reaction vessel for 30-60 minutes. Monitor the reaction progress using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and then dichloromethane (DCM).

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling of a Protected Amino Acid

This protocol is for coupling an amino acid to an amine in solution.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried.

    • Use anhydrous solvents.

    • Dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation:

    • Add DIPEA (2.0 eq.) to the solution.

    • Stir the mixture at room temperature for 5-15 minutes to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0 eq.) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrates.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

This compound Activation and Coupling Mechanism

The following diagram illustrates the generally accepted mechanism for this compound-mediated amide bond formation.

HATU_mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate This compound This compound ActiveEster O-Acyl(azabenzotriazolyl)isouronium Salt (Active Ester) This compound->ActiveEster Base Base (e.g., DIPEA) Base->Carboxylate Deprotonation Amine Amine (R'-NH2) Amide Amide (R-CO-NH-R') Amine->Amide Carboxylate->ActiveEster Activation ActiveEster->Amide Nucleophilic Attack Byproducts Tetramethylurea + HOAt ActiveEster->Byproducts

References

Technical Support Center: HATU Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of HATU as a coupling reagent, with a specific focus on the impact of water on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent.[1] It is widely used in organic synthesis to facilitate the formation of amide bonds between a carboxylic acid and an amine, a critical step in peptide synthesis and the development of many pharmaceutical compounds.[1]

Q2: How does this compound work?

A2: The this compound coupling mechanism involves two main steps. First, in the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks this compound to form a highly reactive OAt-active ester intermediate. In the second step, the amine nucleophile attacks this active ester, forming the desired amide bond and releasing tetramethylurea and HOAt (1-hydroxy-7-azabenzotriazole) as byproducts.[1]

Q3: Why are anhydrous conditions so critical for this compound coupling reactions?

A3: Water is detrimental to this compound coupling reactions for several reasons.[2][3] Firstly, water can act as a competing nucleophile, reacting with the activated ester intermediate and leading to the hydrolysis of the ester back to the starting carboxylic acid, thus reducing the yield of the desired amide. Secondly, this compound itself can be deactivated by water through hydrolysis of its guanidinium functional group. Lastly, the solubility of this compound and many organic starting materials is poor in water, which can negatively affect reaction kinetics.

Q4: What are the common byproducts of a this compound coupling reaction?

A4: The primary byproducts of a this compound coupling reaction are tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt).[1] Tetramethylurea is a polar impurity that can sometimes be difficult to remove during workup.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Presence of Water Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent. Dry glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Order of Reagent Addition The generally accepted optimal order of addition is to pre-activate the carboxylic acid with this compound and a non-nucleophilic base (like DIPEA or triethylamine) for a few minutes before adding the amine. Adding the amine before the carboxylic acid is fully activated can lead to side reactions.
Suboptimal Base Use a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Nucleophilic bases can compete with the desired amine in the reaction.
Poor Solubility of Starting Materials Choose a solvent in which all reactants are soluble. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are common choices for this compound couplings.
Insufficient Reaction Time While this compound couplings are generally fast, some sterically hindered substrates may require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Multiple Byproducts
Potential Cause Recommended Solution
Side reaction with the Amine If the amine is added before the carboxylic acid is fully activated, it can react directly with this compound. Ensure pre-activation of the carboxylic acid for at least 15-30 minutes before adding the amine.
Reaction with other nucleophilic functional groups If your starting materials contain other nucleophilic groups (e.g., hydroxyl or thiol groups), they can compete with the amine, leading to undesired side products.[1] Consider using protecting groups for these functionalities.
Racemization Although this compound is known for low racemization, it can occur, especially with prolonged reaction times or with sensitive amino acids.[4] Minimize reaction time and consider the addition of a racemization suppressant if necessary.

Data Presentation

The presence of water significantly impacts the efficiency of this compound-mediated amide coupling. The following table provides illustrative data on the effect of water content on the reaction yield.

Water Content (% v/v in DMF)Approximate Yield of Amide Product (%)
< 0.01% (Anhydrous)> 95%
0.1%70 - 80%
0.5%40 - 50%
1.0%< 20%
5.0%< 5%

Note: These are representative values. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling under Anhydrous Conditions
  • Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).

  • Reagents: Use anhydrous solvents (e.g., DMF, DCM) with a water content of <50 ppm. Ensure this compound, the carboxylic acid, amine, and base are stored in a desiccator and handled under an inert atmosphere.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in the chosen anhydrous solvent (e.g., DMF).

  • Addition of Base and this compound: Add the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq) to the solution, followed by this compound (1.05-1.2 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Addition of Amine: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

HATU_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + this compound This compound This compound TMU Tetramethylurea (byproduct) ActiveEster->TMU HOAt HOAt (byproduct) ActiveEster->HOAt Amide Amide (R-CO-NHR') ActiveEster->Amide + Amine Amine Amine (R'-NH₂)

Caption: Mechanism of this compound-mediated amide bond formation.

Troubleshooting_Workflow Start Low Yield in this compound Coupling CheckWater Check for Water Contamination Start->CheckWater DryReagents Use Anhydrous Solvents & Dry Reagents CheckWater->DryReagents Yes CheckOrder Verify Order of Addition CheckWater->CheckOrder No DryReagents->CheckOrder Failure Still Low Yield DryReagents->Failure Preactivate Pre-activate Carboxylic Acid CheckOrder->Preactivate Incorrect CheckBase Evaluate Base CheckOrder->CheckBase Correct Preactivate->CheckBase Preactivate->Failure UseHinderedBase Use Non-nucleophilic Hindered Base CheckBase->UseHinderedBase Suboptimal CheckSolubility Assess Solubility CheckBase->CheckSolubility Optimal UseHinderedBase->CheckSolubility UseHinderedBase->Failure ChangeSolvent Change Solvent (e.g., DMF, DCM) CheckSolubility->ChangeSolvent Poor Success Improved Yield CheckSolubility->Success Good ChangeSolvent->Success ChangeSolvent->Failure

Caption: Troubleshooting workflow for low yield in this compound coupling.

Water_Effect_Pathway HATU_Reagent This compound Reagent ActiveEster OAt-Active Ester HATU_Reagent->ActiveEster + Carboxylic Acid + Base Hydrolyzedthis compound Hydrolyzed this compound (Inactive) HATU_Reagent->Hydrolyzedthis compound DesiredAmide Desired Amide Product ActiveEster->DesiredAmide + Amine (Aminolysis) HydrolyzedEster Hydrolyzed Ester (Carboxylic Acid) ActiveEster->HydrolyzedEster CarboxylicAcid Carboxylic Acid Amine Amine Water Water (H₂O) Water->Hydrolyzedthis compound Hydrolysis Water->HydrolyzedEster Hydrolysis

References

HATU coupling reaction not working with specific substrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with HATU coupling reactions, particularly with challenging substrates.

Frequently Asked Questions (FAQs)

Q1: My this compound coupling reaction is not proceeding to completion or is showing low yield. What are the most common causes?

A1: Several factors can contribute to incomplete or low-yielding this compound coupling reactions. The most common culprits include:

  • Suboptimal Base Selection: The use of a nucleophilic base, such as pyridine, can lead to unwanted side reactions. It is recommended to use non-nucleophilic hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

  • Presence of Water: this compound and the activated carboxylic acid intermediate are sensitive to moisture. Water can hydrolyze the activated ester, returning it to the starting carboxylic acid, and can also deactivate the this compound reagent.[1][2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Solubility: The carboxylic acid or amine starting materials may have poor solubility in the chosen solvent. While dichloromethane (DCM) is sometimes used, solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often better choices due to their ability to dissolve a wider range of substrates.[1]

  • Incorrect Order of Addition: For many substrates, pre-activation of the carboxylic acid is key. This involves reacting the carboxylic acid with this compound and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before adding the amine.[1] This minimizes the potential for a significant side reaction where the amine reacts directly with this compound.[3]

  • Steric Hindrance: Highly sterically hindered carboxylic acids or amines can significantly slow down the reaction rate. In such cases, increasing the reaction temperature (e.g., to 40°C) or extending the reaction time may be necessary.[4]

Q2: I am observing an unexpected byproduct with a mass corresponding to my amine plus a tetramethylguanidinium group. What is happening and how can I prevent it?

A2: This is a known side reaction of uronium-based coupling reagents like this compound, resulting in the guanidinylation of the amine nucleophile.[5][6] This occurs when the amine attacks the guanidinium carbon of this compound directly. To minimize this side reaction:

  • Pre-activate the Carboxylic Acid: As mentioned above, allowing the carboxylic acid to react with this compound and the base before introducing the amine is the most effective way to prevent guanidinylation.[3]

  • Control Stoichiometry: Avoid using a large excess of this compound, as this can increase the likelihood of side reactions with the amine.

Q3: Can other functional groups on my substrates interfere with the this compound coupling reaction?

A3: Yes, nucleophilic functional groups can compete with the desired amine coupling.

  • Hydroxyl (-OH) and Thiol (-SH) Groups: The hydroxyl groups of serine or tyrosine and the thiol group of cysteine can react with the activated carboxylic acid or this compound itself, leading to ester or thioester formation and other side products.[7][8][9] While this compound is generally efficient, protection of these functional groups may be necessary for clean reactions, especially in peptide synthesis.

  • Phenolic Hydroxyl Groups: These are also susceptible to side reactions with this compound.[10]

  • Acidic N-H bonds: The amide N-H in the product can be acidic and be deprotonated by the base, potentially leading to side reactions with this compound.[10]

Q4: How can I purify my product from this compound-related byproducts?

A4: The main byproducts of the this compound coupling reaction are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea. Tetramethylurea is a polar and water-soluble impurity that can sometimes be challenging to remove completely.[8]

  • Aqueous Workup: A standard aqueous workup can remove a significant portion of these byproducts. Washing the organic layer with dilute acid (e.g., 10% citric acid), saturated sodium bicarbonate, water, and brine is a common procedure.[11]

  • Chromatography: If the byproducts persist, purification by column chromatography is typically effective.

  • Extraction with Non-polar Solvents: For less polar products, extraction with solvents like heptane or hexane can sometimes help remove the polar tetramethylurea impurity.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incorrect base (e.g., pyridine)Use a non-nucleophilic base like DIPEA or TEA.[1]
Presence of waterUse anhydrous solvents and reagents; run the reaction under an inert atmosphere.[1]
Poor substrate solubilitySwitch to a more polar aprotic solvent like DMF or NMP.[1]
Sterically hindered substratesIncrease reaction temperature (up to 40°C) and/or extend reaction time.[4]
Incorrect order of additionPre-activate the carboxylic acid with this compound and base for 15-30 minutes before adding the amine.[1]
Guanidinylation of Amine Amine reacting directly with this compoundPre-activate the carboxylic acid before adding the amine.[3]
Multiple Spots on TLC / Impure Product Side reactions with other functional groups (-OH, -SH)Consider protecting these functional groups prior to coupling.
Byproducts from the coupling reagentPerform a thorough aqueous workup and/or purify by column chromatography.[8][11]
Reaction Stalls Insufficient baseEnsure at least 2-3 equivalents of base are used.[4]
Degradation of this compoundUse fresh, high-quality this compound.

Experimental Protocols

Standard Protocol for this compound Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Under an inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF).

    • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).[4]

  • Activation:

    • Add this compound (1.0-1.2 eq.) to the solution of the carboxylic acid and base.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[1]

  • Coupling:

    • Add the amine (1.0-1.2 eq.) to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 10% citric acid, saturated aqueous NaHCO3, water, and brine.[11]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO_neg Carboxylate (R-COO⁻) RCOOH->RCOO_neg Deprotonation Base Base (e.g., DIPEA) This compound This compound Active_Ester OAt-Active Ester RCOO_neg->Active_Ester Attack on this compound Amine Amine (R'-NH₂) Amide Amide Product Active_Ester->Amide Nucleophilic Attack Byproducts HOAt + Tetramethylurea

Caption: Simplified mechanism of this compound-mediated amide bond formation.

Troubleshooting_Workflow Start Reaction Failure/Low Yield Check_Reagents Check Reagents & Conditions Start->Check_Reagents Base Base Nucleophilic? Check_Reagents->Base Base Solvent Anhydrous Solvent? Check_Reagents->Solvent Solvent Solubility Substrate Solubility? Check_Reagents->Solubility Solubility Order Order of Addition? Check_Reagents->Order Procedure Base->Solvent No Switch_Base Switch to DIPEA/TEA Base->Switch_Base Yes Solvent->Solubility Yes Dry_Solvent Use Anhydrous Solvent Solvent->Dry_Solvent No Solubility->Order Good Switch_Solvent Switch to DMF/NMP Solubility->Switch_Solvent Poor Preactivate Pre-activate Carboxylic Acid Order->Preactivate Amine added first Optimize Optimize Temp/Time Order->Optimize Pre-activation used Switch_Base->Optimize Dry_Solvent->Optimize Switch_Solvent->Optimize Preactivate->Optimize

Caption: Troubleshooting workflow for a failing this compound coupling reaction.

Reagent_Selection Start Select Coupling Reagent Steric_Hindrance Sterically Hindered Substrates? Start->Steric_Hindrance This compound This compound (High Reactivity) Steric_Hindrance->this compound Yes HBTU_HCTU HBTU/HCTU (Cost-Effective) Steric_Hindrance->HBTU_HCTU No Guanidinylation_Risk Guanidinylation a Major Issue? This compound->Guanidinylation_Risk HBTU_HCTU->Guanidinylation_Risk Phosphonium Phosphonium Reagents (e.g., PyBOP, BOP) Guanidinylation_Risk->Phosphonium Yes Standard_Coupling Standard Coupling Guanidinylation_Risk->Standard_Coupling No (with pre-activation)

Caption: Decision tree for selecting an appropriate coupling reagent.

References

Validation & Comparative

HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of coupling reagent is a critical factor in the success of peptide synthesis. This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, focusing on their efficiency, mechanisms of action, and performance in synthesizing challenging peptide sequences.

This comparison draws upon experimental data to highlight the strengths and weaknesses of each reagent, enabling informed decisions for optimizing peptide synthesis protocols.

At a Glance: Key Performance Indicators

While both this compound and HBTU are effective coupling reagents, this compound consistently demonstrates superior performance, particularly in terms of reaction speed and the purity of the final peptide product. This is especially evident in the synthesis of "difficult" sequences that are prone to aggregation and side reactions.

ParameterThis compoundHBTUReference
Purity (ACP 65-74 Synthesis) Higher Purity (fewer deletion products observed)Lower Purity (more deletion products observed)[1]
Coupling Efficiency HighHigh, but generally lower than this compound[2][3]
Reaction Speed FasterSlower[4]
Epimerization Lower riskHigher risk[4]

Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.

Deeper Dive: Mechanism of Action

The difference in efficiency between this compound and HBTU stems from the nature of the active ester intermediate they form with the carboxylic acid. This intermediate is the species that ultimately reacts with the amine to form the peptide bond.

This compound (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine. This enhanced reactivity leads to faster and more complete coupling reactions.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by this compound, which can lead to slower reaction times and a higher propensity for side reactions, including epimerization (loss of stereochemical integrity) at the activated amino acid residue.

Activation Pathway

The following diagram illustrates the general mechanism of carboxylic acid activation by this compound and HBTU.

G cluster_0 Carboxylic Acid Activation cluster_1 Coupling Reagent Activation cluster_2 Peptide Bond Formation CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate - H⁺ Base Base (e.g., DIPEA) CouplingReagent This compound or HBTU Carboxylate->CouplingReagent Nucleophilic Attack ActiveEster Active Ester (OAt or OBt) CouplingReagent->ActiveEster Tetramethylurea Tetramethylurea (Byproduct) CouplingReagent->Tetramethylurea Amine H₂N-R' ActiveEster->Amine Nucleophilic Attack LeavingGroup HOAt or HOBt (Byproduct) ActiveEster->LeavingGroup Peptide Peptide Bond (R-CO-NH-R') Amine->Peptide

General workflow for peptide coupling.
Mechanism of Activation for this compound and HBTU

The key difference in the activation mechanism lies in the structure of the leaving group precursor (HOAt vs. HOBt).

G cluster_this compound This compound Activation cluster_HBTU HBTU Activation This compound This compound Carboxylate_H R-COO⁻ OAt_Ester R-CO-OAt (Highly Reactive) Carboxylate_H->OAt_Ester Forms more reactive OAt-ester OBt_Ester R-CO-OBt (Less Reactive) HBTU HBTU Carboxylate_B R-COO⁻ Carboxylate_B->OBt_Ester Forms less reactive OBt-ester

This compound and HBTU activation pathways.

Experimental Protocol: Synthesis of Acyl Carrier Protein (ACP) Fragment (65-74)

The synthesis of the "difficult" decapeptide ACP (65-74) (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂) is a standard method for evaluating the efficacy of coupling reagents. The following is a representative protocol for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling Reagent: this compound or HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvent: DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with the coupling reagent (this compound or HBTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Experimental Workflow

G Start Start: Fmoc-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (this compound/HBTU, DIPEA, DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final cycle Cleavage 4. Cleavage from Resin & Side-chain Deprotection FinalDeprotection->Cleavage Purification 5. Purification (RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Fmoc solid-phase peptide synthesis workflow.

Conclusion

For routine peptide synthesis, both this compound and HBTU are capable reagents. However, for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is paramount, the experimental evidence strongly supports the use of This compound as the more efficient and reliable coupling reagent. Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving time and resources in the production of complex peptides. Researchers should consider the specific requirements of their synthesis, including the peptide sequence and desired purity, when selecting the appropriate coupling reagent.

References

HATU vs. PyBOP: A Comparative Guide to Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of coupling reagent is a critical factor that can significantly impact the stereochemical integrity of synthesized peptides. This guide provides an objective comparison of the racemization levels associated with two commonly used coupling reagents, HATU and PyBOP, supported by experimental data and detailed protocols.

The selection of an appropriate coupling reagent is paramount in peptide synthesis to ensure high yields and minimize unwanted side reactions, particularly racemization. Racemization, the conversion of a chiral amino acid to its mirror image, can lead to the formation of diastereomeric peptides with altered biological activity and therapeutic efficacy. This comparison focuses on this compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), two widely utilized reagents in solid-phase peptide synthesis (SPPS).

Quantitative Comparison of Racemization Levels

Experimental evidence, particularly from the seminal work of Carpino and colleagues, demonstrates that this compound, a HOAt (1-hydroxy-7-azabenzotriazole)-based uronium salt, is generally superior to PyBOP, a HOBt (1-hydroxybenzotriazole)-based phosphonium salt, in suppressing racemization during peptide coupling.

A key study by Carpino et al. (1994) in Tetrahedron Letters provided a direct comparison of these reagents in a model system prone to racemization. The following table summarizes the percentage of diastereomer (epimer) formation observed when coupling an Fmoc-protected amino acid to a growing peptide chain on a solid support.

Coupling ReagentAdditive% D-Isomer (Racemization)
This compound HOAt< 1.0%
PyBOP HOBt5.8%

Data sourced from Carpino, L. A.; El-Faham, A.; Albericio, F. Tetrahedron Letters 1994, 35 (15), 2279–2282.

These results clearly indicate that under the studied conditions, this compound leads to significantly lower levels of racemization compared to PyBOP. The enhanced performance of this compound is attributed to the electron-withdrawing nature of the nitrogen atom at the 7-position of the azabenzotriazole ring in HOAt. This electronic effect increases the acidity of the hydroxyl group, making HOAt a better leaving group and promoting faster, more efficient coupling, thereby reducing the time the activated amino acid is susceptible to racemization.

Experimental Protocols

To provide a comprehensive understanding of how such comparative data is generated, a detailed experimental protocol for assessing racemization levels is outlined below. This protocol is a composite of standard methods employed in the field.

Experimental Protocol: Determination of Racemization in Solid-Phase Peptide Synthesis

1. Peptide Synthesis:

  • Resin: Wang resin or a similar acid-labile resin is used as the solid support.

  • Amino Acid Coupling: The C-terminal amino acid is loaded onto the resin. Subsequent Fmoc-protected amino acids are coupled sequentially.

  • Model System for Racemization Study: A common method involves the coupling of an Fmoc-protected amino acid (e.g., Fmoc-L-Phenylalanine) to a dipeptide already assembled on the resin (e.g., H-Gly-Ala-Resin). This creates a tripeptide where the newly introduced phenylalanine is susceptible to racemization.

  • Coupling Procedure:

    • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to the resin loading) with the coupling reagent (this compound or PyBOP, 3 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 6 equivalents) in DMF for a few minutes.

    • Add the pre-activated amino acid solution to the resin and allow the coupling reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature.

    • Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

2. Cleavage and Deprotection:

  • Treat the dried, peptide-bound resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude peptide to obtain a dry powder.

3. Analysis of Racemization by Chiral HPLC:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent system, typically a mixture of water and acetonitrile containing a small amount of TFA (e.g., 0.1%).

  • HPLC System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column capable of separating diastereomeric peptides.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water, both containing 0.1% TFA.

  • Detection: Monitor the elution of the peptides using a UV detector at a wavelength of 214 or 220 nm.

  • Quantification: The two diastereomeric peptides (L-D-L and L-L-L) will elute at different retention times. The percentage of racemization is calculated by integrating the peak areas of the two isomers.

    % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_activation Amino Acid Activation cluster_analysis Analysis Resin Resin Deprotection Deprotection Resin->Deprotection Piperidine/DMF Washing_1 Washing_1 Deprotection->Washing_1 DMF Coupling Coupling Washing_1->Coupling Cleavage Cleavage Coupling->Cleavage TFA Cocktail Fmoc_AA Fmoc-Amino Acid Preactivation Preactivation Fmoc_AA->Preactivation Coupling_Reagent This compound or PyBOP Coupling_Reagent->Preactivation Base DIPEA Base->Preactivation Preactivation->Coupling Add to resin Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide HPLC_Analysis HPLC_Analysis Crude_Peptide->HPLC_Analysis Chiral Column Racemization_Quantification Racemization_Quantification HPLC_Analysis->Racemization_Quantification Peak Integration racemization_pathway cluster_activation Activation & Racemization cluster_coupling Peptide Bond Formation L_AA L-Amino Acid Derivative Activated_Ester Activated Ester Intermediate L_AA->Activated_Ester Coupling Reagent (this compound or PyBOP) Oxazolone Oxazolone Intermediate (Racemization Prone) Activated_Ester->Oxazolone Base (DIPEA) LLL_Peptide Desired LLL-Peptide Activated_Ester->LLL_Peptide D_AA D-Amino Acid Derivative Oxazolone->D_AA Tautomerization LDL_Peptide Diastereomeric LDL-Peptide D_AA->LDL_Peptide Peptide_Chain Growing Peptide Chain Peptide_Chain->LLL_Peptide Peptide_Chain->LDL_Peptide

A Cost-Benefit Analysis of HATU Versus Other Leading Peptide Coupling Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling agent is a critical determinant of reaction efficiency, peptide purity, and overall cost. Among the array of available reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has established itself as a highly effective activator, prized for its rapid kinetics and low rates of racemization. However, its premium cost often prompts researchers and drug development professionals to seek more economical alternatives. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to other widely used coupling agents: HBTU, HCTU, and PyBOP, supported by experimental data and detailed protocols.

Performance Comparison

A comparative study on the synthesis of a model peptide using fast conventional Fmoc solid-phase peptide synthesis provides valuable insights into the performance of these activators at varying coupling times. The crude purity of the resulting peptide is a key indicator of the coupling agent's efficiency.

Coupling AgentCrude Purity (2 x 1 min coupling)Crude Purity (2 x 20 min coupling)
This compound 83.63% 79.85%
HCTU 78.52%81.71%
PyBOP 48.11%70.27%

Data sourced from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[1]

These results indicate that for shorter coupling times, this compound provides the highest crude purity.[1] However, at longer coupling times, HCTU shows a slight advantage.[1] PyBOP's performance is notably lower at shorter coupling times, suggesting it may be less suitable for rapid synthesis protocols.[1]

Cost Analysis

While performance is a key factor, the cost of reagents is a significant consideration, particularly for large-scale synthesis. The following table provides an approximate price range for each coupling agent, based on currently available market data. Prices can vary significantly between suppliers and based on the quantity purchased.

Coupling AgentApproximate Price per Gram (USD)
This compound $15 - $30
HBTU $5 - $15
HCTU $2 - $10
PyBOP $3 - $8

Disclaimer: Prices are approximate and subject to change. For accurate pricing, please consult with specific chemical suppliers.

As the table illustrates, this compound is the most expensive of the four, while HCTU and PyBOP are considerably more budget-friendly. HBTU occupies a middle ground in terms of cost.

Side Reactions and Purification

The nature of byproducts generated during the coupling reaction and the ease of their removal are crucial for obtaining a final product of high purity.

  • This compound: The primary byproducts of this compound-mediated coupling are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[2] While HOAt is generally not problematic, tetramethylurea is a polar byproduct that can be challenging to remove completely from the final peptide product, sometimes requiring multiple purification steps.[2] A significant drawback of this compound is that its byproduct, HOAt, can be explosive under certain conditions, necessitating careful handling and disposal.[2]

  • HBTU: Similar to this compound, HBTU produces tetramethylurea as a byproduct, along with 1-hydroxybenzotriazole (HOBt). The challenges with removing tetramethylurea are also present with HBTU. HBTU itself is a moderate skin sensitizer and is considered potentially explosive, requiring cautious handling.[3]

  • HCTU: The byproducts of HCTU are similar to those of HBTU.

  • PyBOP: A significant advantage of PyBOP is that it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA), which is a concern with its parent compound, BOP.[4] The byproducts of PyBOP are generally considered less hazardous than those of the uronium-based reagents.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible results in peptide synthesis. Below are representative protocols for the coupling step using this compound and a generic protocol for other coupling agents.

This compound Coupling Protocol for Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove piperidine and byproducts.

  • Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), this compound (3-5 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a ninhydrin test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

General Coupling Protocol for HBTU, HCTU, and PyBOP

The protocol is similar to that of this compound, with the primary difference being the specific coupling agent used.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the this compound protocol.

  • Activation and Coupling: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), the chosen coupling agent (HBTU, HCTU, or PyBOP; 3-5 equivalents), and a non-nucleophilic base (e.g., DIPEA; 6-10 equivalents) in DMF. This solution is then added to the resin, and the coupling reaction proceeds for 1-2 hours.

  • Washing: Follow step 6 of the this compound protocol.

Reaction Mechanism and Workflow

The general mechanism for amide bond formation using these coupling agents involves the activation of the carboxylic acid of the incoming amino acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound amino acid, resulting in the formation of a peptide bond.

PeptideCoupling CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (Reactive Ester) CarboxylicAcid->ActivatedEster Activation CouplingAgent Coupling Agent (this compound, HBTU, etc.) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond ResinAmine Resin-Bound Amine (H₂N-Peptide-Resin) ResinAmine->PeptideBond Nucleophilic Attack CoupledPeptide Coupled Peptide (R-CO-NH-Peptide-Resin) PeptideBond->CoupledPeptide Byproducts Byproducts (e.g., Tetramethylurea, HOAt) PeptideBond->Byproducts

Caption: General mechanism of peptide bond formation using a coupling agent.

The experimental workflow for a single coupling cycle in solid-phase peptide synthesis is a sequential process of deprotection, washing, coupling, and final washing.

SPPS_Workflow Start Start: Resin with Fmoc-protected Amino Acid Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling (Amino Acid, Coupling Agent, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End End: Resin with Elongated Peptide Chain Wash2->End

Caption: A single coupling cycle workflow in Fmoc-based SPPS.

Conclusion

The selection of a peptide coupling agent requires a careful evaluation of performance, cost, and practical considerations such as byproduct removal and safety.

  • This compound remains the reagent of choice for applications demanding high speed and efficiency, especially with difficult couplings, despite its high cost and the challenges associated with byproduct removal and safety.

  • HCTU emerges as a strong, cost-effective alternative to this compound, offering comparable, and in some cases superior, performance at a fraction of the price. This makes it an excellent option for routine peptide synthesis and large-scale production.

  • HBTU provides a balance of performance and cost, making it a suitable workhorse reagent for many laboratories.

  • PyBOP is a valuable tool, particularly when avoiding the potentially hazardous byproducts of uronium-based reagents is a priority. Its lower reactivity at short coupling times should be a consideration in protocol design.

Ultimately, the optimal coupling agent will depend on the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, the scale of the reaction, and budgetary constraints. This guide provides the necessary data to make an informed decision, enabling researchers to optimize their peptide synthesis workflows for both performance and cost-effectiveness.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for HATU

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A critical aspect of this is the correct handling and disposal of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent in peptide synthesis. Adhering to these procedures will help ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound Hazard Profile

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[1][2] It is also important to note that thermal hazard analysis by Differential Scanning Calorimetry (DSC) has shown this compound to be potentially explosive under certain conditions.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or glasses.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Skin Protection: Wear suitable protective clothing.[2]

  • Respiratory Protection: In case of insufficient ventilation, wear an approved mask.[2]

Step-by-Step Disposal Procedure

The primary recommendation for the disposal of this compound is to use a licensed professional waste disposal service.[3] Do not attempt to dispose of this compound in the regular trash or down the drain.

  • Collection of Waste:

    • Collect all waste this compound, including empty containers and contaminated materials (e.g., weighing paper, spatulas), in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for flammable solids, kept tightly closed, and stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][3]

  • Spill Management:

    • In the event of a spill, evacuate unnecessary personnel from the area.[2]

    • Ensure adequate ventilation.

    • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled disposal container. Avoid creating dust.[4][5]

  • Waste Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.

    • Inform the waste disposal service about the nature of the waste (flammable solid, chemical irritant).

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

Chemical Incompatibilities

Store this compound waste separately from strong oxidizing agents, strong acids, and strong bases.[2][4]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC10H15F6N6OP[3]
Molecular Weight380.23 g/mol N/A
AppearanceWhite to beige crystalline powder[5]
Melting Point183-185 °C[5]
UN Number1325[4]
Hazard Class4.1 (Flammable Solid)[4]

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols. For protocols involving the use of this compound in peptide coupling reactions, please refer to relevant chemical literature and established laboratory procedures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Caption: Logical flow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used coupling reagent in peptide synthesis and organic chemistry. Adherence to these protocols is essential for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is foundational to its safe handling. This white to off-white crystalline powder is a valuable tool in synthesis but also presents notable hazards.[1]

PropertyValue
Molecular FormulaC₁₀H₁₅F₆N₆OP
Molecular Weight380.23 g/mol [1]
AppearanceWhite to off-white crystalline powder[1]
Melting Point183-188 °C (decomposes)[2]
SolubilitySoluble in organic solvents like DMF and DMSO.[3][4] Insoluble in water.[2]
StabilityStable under normal use and storage conditions.[3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable solid and can cause serious skin, eye, and respiratory irritation.[5][6] Furthermore, it is recognized as a moderate skin sensitizer and carries a risk of explosion if heated under confinement.[7] Therefore, stringent adherence to PPE protocols is mandatory.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Flammability Flammable Solid (H228)[5][6]Use in a well-ventilated area, away from heat, sparks, and open flames.[5] Ground/bond container and receiving equipment.[5] Use explosion-proof electrical/ventilating/lighting equipment.[5]
Skin Irritation/Sensitization Causes skin irritation (H315)[5][6]Chemical-resistant gloves (e.g., nitrile) must be worn at all times.[5] Inspect gloves before use and use proper removal technique.[5] A lab coat or chemical-resistant apron should be worn.
Eye Irritation Causes serious eye irritation (H319)[5][6]Safety glasses with side-shields or chemical safety goggles are required.[5] A face shield may be necessary for operations with a high risk of splashing.
Respiratory Irritation May cause respiratory irritation (H335)[5][6]Handle in a certified chemical fume hood to avoid inhaling dust. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary.
Explosion Hazard Potentially explosive[7]Avoid shock and friction. Store in a cool, dry, well-ventilated place away from incompatible materials.[5]

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE as outlined in the table above.

  • Have an emergency plan in place, including the location of the nearest safety shower and eyewash station.

  • Prepare a designated waste container for this compound-contaminated materials.

2. Weighing and Dispensing:

  • Conduct all weighing and dispensing of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static tools and equipment to prevent ignition of flammable dust.

  • Close the container tightly immediately after use.

3. Dissolution and Reaction Setup:

  • When dissolving this compound, add the solid slowly to the solvent to control any potential exothermic reactions.

  • Use a magnetic stirrer to ensure proper mixing and avoid splashing.

  • Keep the reaction vessel covered as much as possible.

4. Post-Reaction Work-up and Decontamination:

  • Quench any unreacted this compound carefully according to your specific reaction protocol.

  • Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.

  • Wipe down the work area within the fume hood with a damp cloth to collect any residual dust.

5. Disposal:

  • Dispose of all this compound waste, including empty containers and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[5][8]

  • Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water.[6] Seek immediate medical attention.
Spill Evacuate the area.[6] Wearing appropriate PPE, cover the spill with an inert absorbent material.[9] Carefully sweep up and place in a sealed container for hazardous waste disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe this compound Handling

The following diagram illustrates the logical steps for safely handling this compound, from initial preparation to final disposal.

HATU_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Operation B Don Appropriate PPE A->B C Prepare Waste Container B->C D Weigh this compound in Fume Hood C->D E Dissolve in Solvent D->E F Perform Reaction E->F G Quench Reaction F->G H Decontaminate Glassware G->H I Dispose of Hazardous Waste H->I

Caption: A logical workflow for the safe handling of this compound.

Potential Hazard Pathway

This diagram illustrates the potential routes of exposure to this compound and the resulting health effects.

HATU_Hazard_Pathway cluster_exposure Routes of Exposure cluster_effects Potential Health Effects This compound This compound (Solid/Dust) Inhalation Inhalation This compound->Inhalation SkinContact Skin Contact This compound->SkinContact EyeContact Eye Contact This compound->EyeContact Ingestion Ingestion This compound->Ingestion Respiratory_Irritation Respiratory Irritation Inhalation->Respiratory_Irritation Skin_Irritation Skin Irritation/Sensitization SkinContact->Skin_Irritation Eye_Irritation Serious Eye Irritation EyeContact->Eye_Irritation Systemic_Toxicity Systemic Toxicity Ingestion->Systemic_Toxicity

Caption: Potential routes of exposure and health effects of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.